6-Fluoro-5-iodopyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJWGIXSPPNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467865 | |
| Record name | 6-Fluoro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884660-47-3 | |
| Record name | 6-Fluoro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-5-iodopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 6-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the presence of a fluorine atom, an iodine atom, and an amino group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a summary of the known physical properties of this compound, based on available data.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The table below summarizes the key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 884660-47-3 | [1] |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.0 g/mol | [1] |
| Melting Point | 125 °C | |
| Boiling Point | 310.7 ± 42.0 °C (Predicted) | |
| Density | 2.139 ± 0.06 g/cm³ | |
| pKa | 1.16 ± 0.10 |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standard analytical methods would be employed for their determination.
Melting Point Determination (General Protocol)
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Synthesis and Characterization Workflow
While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general workflow for its synthesis and characterization can be conceptualized. This involves the chemical synthesis of the target compound followed by purification and confirmation of its identity and purity using various analytical techniques.
Signaling Pathways and Biological Applications
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any particular signaling pathways. Halogenated pyridines are, however, recognized as important scaffolds in medicinal chemistry and may be investigated for their potential as kinase inhibitors or for other therapeutic targets. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
References
An In-depth Technical Guide to 6-Fluoro-5-iodopyridin-2-amine (CAS Number: 884660-47-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a pyridine core, a fluorine atom, an iodine atom, and an amino group, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and prospective applications in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 884660-47-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₄FIN₂ | Chemical Supplier Catalogs |
| Molecular Weight | 238.00 g/mol | Chemical Supplier Catalogs |
| Melting Point | 125 °C (predicted) | Computational Prediction |
| Boiling Point | 310.7 ± 42.0 °C (predicted) | Computational Prediction |
| Density | 2.139 ± 0.06 g/cm³ (predicted) | Computational Prediction |
| Appearance | Solid (form may vary) | General observation for similar compounds |
| Storage | Recommended at 2-8°C | Chemical Supplier Catalogs |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on analogous reactions and general organic chemistry principles, a plausible synthetic route involves the direct iodination of 6-fluoropyridin-2-amine.
Proposed Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate laboratory safety precautions.
-
Reaction Setup: To a solution of 6-fluoropyridin-2-amine (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours or until completion.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectral Data (Predicted and Analogous)
While the specific, experimentally determined spectral data for this compound is not publicly available, predictions and data from analogous compounds can provide valuable insights.
| Spectroscopy | Predicted/Analogous Data |
| ¹H NMR | Aromatic protons would be expected in the range of δ 6.5-8.0 ppm. The amino protons would likely appear as a broad singlet. Coupling between the fluorine and adjacent protons would be observed. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 100-160 ppm. The carbon bearing the iodine would be shifted upfield, while the carbon attached to fluorine would show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling with neighboring protons) is expected in the typical range for fluoro-pyridines. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching bands would be expected. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 238. Fragmentation patterns would likely involve the loss of iodine and other fragments. |
Applications in Drug Discovery and Research
The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. Its applications are projected based on the activities of structurally similar molecules.
Kinase Inhibitors
Halogenated aminopyridines are common pharmacophores in the design of kinase inhibitors for cancer therapy. The fluorine and iodine atoms can form specific interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.
Caption: Logical relationship of this compound as a kinase inhibitor.
Positron Emission Tomography (PET) Imaging Agents
The presence of a fluorine atom allows for the potential development of a ¹⁸F-labeled radiotracer for PET imaging. The iodine atom provides a site for further chemical modification to attach targeting moieties for specific biological targets, such as receptors or enzymes overexpressed in diseases like cancer or neurodegenerative disorders.
Caption: Workflow for developing a PET imaging agent from the core compound.
Safety and Handling
Based on available safety data sheets for this compound, this compound is considered hazardous. The following hazard statements are associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising but currently under-characterized chemical entity with significant potential in drug discovery and development. Its versatile structure allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel kinase inhibitors, PET imaging agents, and other biologically active molecules. Further research is warranted to fully elucidate its experimental properties, develop optimized synthetic protocols, and explore its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data, which is limited. The hypothetical experimental protocols and predicted data should be used with caution and are not a substitute for rigorous experimental validation. Always refer to a comprehensive and verified source of safety information before handling this chemical.
An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Fluoro-5-iodopyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the commercially available 2,6-difluoropyridine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Amination of 2,6-difluoropyridine: Selective nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoropyridine with ammonia to yield 2-amino-6-fluoropyridine.
-
Electrophilic Iodination: Regioselective iodination of the electron-rich aromatic ring of 2-amino-6-fluoropyridine at the 5-position using an electrophilic iodine source to afford the target compound, this compound.
The overall reaction scheme is depicted below:
Commercial Availability and Technical Profile of 6-Fluoro-5-iodopyridin-2-amine: An In-depth Guide for Researchers
For Immediate Release:
[City, State] – December 27, 2025 – 6-Fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery, is commercially available from a range of chemical suppliers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its availability, key technical data, and potential applications, with a focus on its role as a versatile building block in the synthesis of complex bioactive molecules.
Commercial Availability and Supplier Information
This compound, identified by the CAS number 884660-47-3 , is readily accessible for research and development purposes. Several chemical suppliers worldwide offer this compound in various purities and quantities. The table below summarizes the availability from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.
| Supplier | Purity | Available Quantities | Contact for Pricing |
| Achmem | Not Specified | Inquire | Yes |
| BLD Pharm | ≥ 98% | Inquire | Yes |
| Apollo Scientific | ≥ 95% | Inquire | Yes |
| Weifang Yangxu Group | 99% - 99.9% | Milligram to Kilogram | Yes |
| Jilin Jintai Chemical Glass Co., Ltd. | ≥ 98% | Inquire | Yes |
| ECHO CHEMICAL CO., LTD. | Not Specified | 25g | Yes |
| 2a biotech | ≥ 96% | Inquire | Yes |
| MySkinRecipes | ≥ 95% | 250mg, 1g | Yes |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 884660-47-3 | [1] |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.00 g/mol | [1] |
| Appearance | Not Specified | - |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [1] |
| SMILES | C1=CC(=NC(=C1I)F)N | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
| Precautionary Statements | P202, P261, P262, P264+P265, P270 | [1] |
Synthetic and Methodological Applications
Cross-Coupling Reactions
The iodo-substituent at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heterocyclic scaffolds.[2]
A generalized workflow for a Suzuki-Miyaura coupling reaction involving a halo-aminopyridine is depicted below.
References
Spectroscopic Data for 6-Fluoro-5-iodopyridin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic characteristics of the compound 6-Fluoro-5-iodopyridin-2-amine (CAS Number: 884660-47-3). Despite a comprehensive search of publicly available scientific databases and chemical vendor information, experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this specific molecule could not be located. The compound is commercially available, indicating its synthesis is established, yet its detailed analytical characterization does not appear to be published in the accessible literature. This guide outlines the current data landscape and provides generalized experimental protocols that would be suitable for the characterization of this and similar molecules.
Data Unavailability
Extensive searches for experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared spectroscopy data for this compound did not yield any specific results. While data for structurally related compounds such as 2-amino-5-iodopyridine and various other fluorinated pyridines are available, a complete, verified dataset for the title compound remains elusive in the public domain.
Predicted Spectroscopic Data
In the absence of experimental data, computational methods can provide predicted spectroscopic information. These predictions are based on theoretical models and can serve as a valuable reference for researchers working with this compound.
It is crucial to note that the following data are predicted and have not been experimentally verified.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the amino group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 6.5 - 7.0 | Doublet | ~ 8 - 9 | H-3 |
| ~ 7.5 - 8.0 | Doublet of doublets | ~ 8 - 9 (H-H), ~ 2-3 (H-F) | H-4 |
A broad singlet corresponding to the amino (-NH₂) protons is also expected, likely in the range of 4.5-6.0 ppm, the exact position of which would be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts are significantly affected by the attached heteroatoms and functional groups.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF ≈ 230-250 Hz) | C-6 |
| ~ 80 - 85 | C-5 |
| ~ 145 - 150 (d, ³JCF ≈ 5-10 Hz) | C-4 |
| ~ 110 - 115 (d, ²JCF ≈ 20-25 Hz) | C-3 |
| ~ 155 - 160 | C-2 |
Predicted ¹⁹F NMR Data
A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring. The signal may appear as a doublet due to coupling with the adjacent proton (H-4).
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ~ -70 to -90 | Doublet |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely obtained via Electrospray Ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Predicted m/z |
| [C₅H₄FIN₂ + H]⁺ | 238.96 |
The isotopic pattern will be characteristic for a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 1640 - 1600 | N-H bending (scissoring) |
| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |
| 1300 - 1200 | C-N stretching |
| 1250 - 1150 | C-F stretching |
| ~ 600 - 500 | C-I stretching |
Experimental Protocols
For researchers intending to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent may affect the chemical shifts, particularly of the NH₂ protons.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters for acquisition can be used.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A standard reference, such as CFCl₃, should be used for chemical shift calibration.
Mass Spectrometry
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
reactivity profile of 6-Fluoro-5-iodopyridin-2-amine
An In-depth Technical Guide to the Reactivity Profile of 6-Fluoro-5-iodopyridin-2-amine
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-donating amine group, an electron-withdrawing fluorine atom, and a versatile iodine atom, provides a rich and tunable reactivity profile. This guide offers a comprehensive overview of the reactivity of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers and scientists in leveraging this versatile reagent for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. This compound has emerged as a valuable synthon due to its trifunctional nature. The C5-iodine atom serves as a primary handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The C6-fluorine atom modulates the electronic properties of the ring and can influence binding interactions in biological targets. The C2-amine group provides a site for further derivatization and can act as a key hydrogen bond donor. This combination makes the molecule an ideal scaffold for creating libraries of compounds for drug discovery programs.
General Reactivity Profile
The reactivity of this compound is dominated by the C-I bond, which is the most labile site for cross-coupling reactions. The electron-rich nature of the aminopyridine ring facilitates oxidative addition to palladium(0) catalysts. The fluorine atom at the C6 position enhances the electrophilicity of the C5 position, further promoting this key step in catalytic cycles. The amine group at C2 can also participate in reactions, such as N-alkylation or N-arylation, but this typically requires harsher conditions or specific catalytic systems.
Caption: Overview of the primary and secondary reactive sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is one of the most frequently employed reactions with this scaffold, allowing for the introduction of aryl, heteroaryl, or alkyl groups. This reaction is fundamental in the synthesis of biaryl compounds, a common motif in kinase inhibitors.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | - | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 g, 3.94 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (0.95 g, 4.33 mmol), and potassium carbonate (1.63 g, 11.8 mmol).
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degassing: Purge the reaction mixture with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.144 g, 0.197 mmol) to the mixture under an argon atmosphere.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the title compound as a solid.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds. Using this compound, this reaction allows for the introduction of a secondary or tertiary amine at the C5 position, a common strategy in the synthesis of hinge-binding motifs for kinase inhibitors.
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |
| Aniline | Pd(OAc)₂ | BINAP | K₃PO₄ | 1,4-Dioxane | 100 | 75 |
| N-Methylpiperazine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 105 | 91 |
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (500 mg, 1.97 mmol), cesium carbonate (963 mg, 2.95 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 45 mg, 0.049 mmol).
-
Ligand Addition: Add Xantphos (86 mg, 0.148 mmol) to the tube.
-
Atmosphere Control: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and morpholine (0.26 mL, 2.95 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Applications in Drug Discovery
The reactivity profile of this compound makes it an exceptionally valuable starting material for the synthesis of targeted therapeutics. A prominent example is its use in the synthesis of Monopolar spindle 1 (Mps-1) kinase inhibitors, which are being investigated as anti-cancer agents. The core structure is typically assembled using a Suzuki coupling at the C5-iodide position, followed by further functionalization.
Caption: Synthetic logic for building complex molecules from this compound.
Conclusion
This compound is a robust and versatile building block for chemical synthesis. Its well-defined reactivity, centered on the C5-iodine position, allows for predictable and high-yielding transformations, particularly in palladium-catalyzed Suzuki and Buchwald-Hartwig couplings. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers, enabling the efficient synthesis of novel compounds for drug discovery and other applications. The continued exploration of this scaffold's reactivity is expected to yield new and potent therapeutic agents.
6-Fluoro-5-iodopyridin-2-amine: A Versatile Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel kinase inhibitors for targeted cancer therapy has underscored the importance of versatile chemical building blocks that enable the synthesis of potent and selective drug candidates. Among these, halogenated pyridines have emerged as privileged scaffolds due to their ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions within the kinase hinge region. This guide focuses on the potential of 6-fluoro-5-iodopyridin-2-amine as a strategic building block for the development of innovative kinase inhibitors. While direct literature on the extensive use of this specific molecule is emerging, its structural motifs—a reactive iodine atom, a property-modulating fluorine atom, and a key amino group—position it as a highly promising starting material. This document will explore its synthetic utility, showcase its potential through analogous structures, and provide detailed experimental frameworks for its application in kinase inhibitor discovery.
The core structure of this compound offers a unique combination of functionalities. The iodine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The fluorine atom at the 6-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.[1] The 2-amino group is a critical pharmacophore, often involved in direct hydrogen bonding with the kinase hinge region, a key interaction for potent inhibition.[2]
Synthetic Utility: A Gateway to Diverse Chemical Space
The primary synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This enables the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a rapid means to explore the structure-activity relationship (SAR) of a potential inhibitor.
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors.[3] Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups, which can serve as rigid linkers or be further functionalized.[4] These reactions, among others, open up a vast chemical space for the design and synthesis of novel inhibitor scaffolds.
Application in Kinase Inhibitor Synthesis: Insights from Analogous Scaffolds
While specific examples of kinase inhibitors derived directly from this compound are not yet widely reported, the utility of the broader class of aminopyridine-based compounds is well-documented. By examining inhibitors synthesized from structurally similar building blocks, we can infer the potential of our target molecule.
Targeting VEGFR-2, PIM-1, and FGFR Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1), and Fibroblast Growth Factor Receptor (FGFR) are all well-validated targets in oncology.[5][6][7] Pyridine-based scaffolds have been successfully employed to develop inhibitors against these kinases.[2][8][9]
| Kinase Target | Building Block Analog | Inhibitor Example | IC50 (nM) | Cell Line | Reference |
| VEGFR-2 | Pyridine-based | Compound 10 | 120 | - | [10] |
| PIM-1 | Pyridine-based | Compound 12 | 14.3 | MCF-7 | [11] |
| PIM-1 | Pyridothienopyrimidinone | Compound 7a | 1180 | - | [12] |
| FGFR4 | 2-Aminopyrimidine | Compound 2n | 2.6 | - | [2][13] |
This table presents data from analogous pyridine-based kinase inhibitors to illustrate the potential of the this compound scaffold.
Relevant Signaling Pathways
Understanding the signaling pathways regulated by these kinases is crucial for rational drug design.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibitors targeting VEGFR-2 can block this process and starve the tumor of necessary nutrients.
PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like Bad.[11] Inhibition of PIM-1 can thus promote cancer cell death.
Experimental Protocols
The following sections provide generalized, detailed methodologies for key experiments in the development of kinase inhibitors using this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura cross-coupling of an iodo-aminopyridine derivative with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or NaHCO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a fluorescence-based assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescence polarization-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the detection signal to develop.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a reactive iodine atom, a modulating fluorine atom, and a key amino group provides a robust platform for generating diverse libraries of potential drug candidates. By leveraging established synthetic methodologies such as Suzuki and Sonogashira couplings, medicinal chemists can efficiently explore the chemical space around this scaffold to develop potent and selective inhibitors against a range of clinically relevant kinases. The insights gained from analogous pyridine-based inhibitors targeting kinases like VEGFR-2, PIM-1, and FGFR provide a strong rationale for the further investigation of this compound in modern drug discovery programs.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 6-Fluoro-5-iodopyridin-2-amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-iodopyridin-2-amine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and outlines a detailed experimental protocol for its quantitative determination.
The molecular structure of this compound (C₅H₄FIN₂) features a pyridine ring substituted with a fluorine atom, an iodine atom, and an amino group. The amino group and the electronegative fluorine atom introduce polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the larger iodine atom and the aromatic pyridine ring contribute to the molecule's nonpolar characteristics, indicating possible solubility in less polar or nonpolar organic solvents. A predicted XLogP3 value of approximately 1.3 suggests a moderate lipophilicity.
Predicted Solubility Profile
Based on these considerations, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Medium | The amino group can form hydrogen bonds with protic solvents. The overall polarity of the molecule should allow for good interaction. |
| Isopropanol | Medium | Increased hydrocarbon chain length of the solvent may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |
| Acetonitrile, Acetone | Medium | These solvents are polar and can engage in dipole-dipole interactions. The presence of both polar and nonpolar moieties in the solute suggests moderate solubility. | |
| Tetrahydrofuran (THF) | Medium to High | THF has a lower polarity than DMSO but is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar parts of a molecule. | |
| Nonpolar | Dichloromethane (DCM) | Medium | The iodinated pyridine ring contributes to nonpolar character, which should allow for reasonable solubility in a moderately polar solvent like DCM. |
| Toluene, Hexane | Low | The presence of the polar amino and fluoro groups is likely to limit solubility in highly nonpolar solvents. The large iodine atom may provide some van der Waals interactions, but overall solubility is expected to be low. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound using the equilibrium shake-flask method, followed by concentration analysis via UV/Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV/Vis Spectrophotometer or HPLC system (with a suitable detector, e.g., UV)
Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a glass vial. An excess is necessary to ensure that a saturated solution is formed.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is stable.[2][3][4][5]
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
-
Sample Clarification:
-
To remove undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the subsequent analysis.
-
Quantitative Analysis
The concentration of this compound in the clarified saturated solution can be determined using either UV/Vis spectroscopy or HPLC.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Determination of λmax:
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the solubility experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Chromatographic Conditions:
-
Develop a suitable HPLC method for the analysis of this compound. A reversed-phase column (e.g., C18) is often a good starting point for pyridine derivatives.[9][10][11][12][13]
-
The mobile phase could consist of a mixture of acetonitrile or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Set the UV detector to a wavelength where the compound has strong absorbance (determined by UV/Vis spectroscopy or a diode array detector).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution and a series of standard solutions of known concentrations in the mobile phase or a compatible solvent.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. quora.com [quora.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. iosrjournals.org [iosrjournals.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Fluoro-5-iodopyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. 6-Fluoro-5-arylpyridin-2-amines are important scaffolds in medicinal chemistry. The following protocol details a generalized yet robust method for the Suzuki coupling of 6-Fluoro-5-iodopyridin-2-amine with various aryl- and heteroarylboronic acids.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2][3] The presence of an amino group and a fluorine atom on the pyridine ring can influence the electronic properties of the substrate, potentially affecting the reaction kinetics. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions such as dehalogenation and homocoupling.[4]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-5-arylpyridin-2-amine.
Data Presentation
Table 1: Summary of Reaction Components
| Component | Example | Role | Typical Stoichiometry/Loading |
| Aryl Halide | This compound | Electrophilic coupling partner | 1.0 equivalent |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation | 2 - 3 equivalents |
| Solvent System | 1,4-Dioxane/Water (4:1) | Solubilizes reactants and facilitates the reaction | 0.1 - 0.5 M concentration |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rates but may also lead to byproduct formation. Microwave irradiation can significantly shorten reaction times.[2] |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the coupling partners and the reaction temperature. Monitoring by TLC or LC-MS is recommended. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrates and the optimization of reaction conditions. |
| Common Byproducts | Homocoupled products, Dehalogenated starting material | These can arise from side reactions of the boronic acid or the aryl halide. Careful control of stoichiometry and inert atmosphere can minimize their formation.[4] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Sonogashira Reaction of 6-Fluoro-5-iodopyridin-2-amine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1][2]
6-Fluoro-5-iodopyridin-2-amine is a valuable building block in drug discovery due to the presence of a fluorine atom, which can favorably modulate physicochemical and pharmacokinetic properties, and a reactive iodine atom, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties at the 5-position, leading to the synthesis of novel 2-amino-5-alkynyl-6-fluoropyridines. These products are of significant interest as intermediates and final compounds in pharmaceutical research.
This document provides a detailed protocol for the Sonogashira reaction of this compound with various terminal alkynes, based on established methodologies for structurally similar compounds.[3][4]
Data Presentation: Reaction of this compound with Terminal Alkynes
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. The data is extrapolated from reactions performed on structurally analogous aminohalopyridines and fluorinated halopyridines.[3][4]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%) | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%) | Et₃N | THF/DMF | 70 | 16 | 75-85 |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Et₃N | CH₃CN | RT | 12 | 90-98 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 12 | 82-92 |
| 6 | 3-Butyn-1-ol | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Et₃N | THF | 65 | 16 | 70-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Sonogashira coupling of this compound with phenylacetylene.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.05 eq) under an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N, 2.0 eq) to the flask.
-
Degassing: Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-fluoro-5-(phenylethynyl)pyridin-2-amine.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing 6-Fluoro-5-iodopyridin-2-amine
Introduction
6-Fluoro-5-iodopyridin-2-amine is a key building block in the synthesis of a variety of kinase inhibitors. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, and an iodine atom for cross-coupling reactions, makes it a valuable scaffold in medicinal chemistry. This document provides detailed protocols and data for the synthesis of novel kinase inhibitors using this versatile starting material, with a focus on Suzuki and Sonogashira coupling reactions.
The protocols outlined below describe the synthesis of intermediates and final compounds targeting various kinases. The methodologies are based on established synthetic routes and can be adapted for the development of new chemical entities.
Quantitative Data Summary
The following tables summarize the yields for key synthetic steps and the biological activity of a representative final compound.
Table 1: Synthesis Yields
| Step | Reaction Type | Product | Yield (%) |
| 1 | Sonogashira Coupling | 6-Fluoro-5-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethynyl)pyridin-2-amine | 85% |
| 2 | Suzuki Coupling | 6-Fluoro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-2-amine | 92% |
| 3 | Buchwald-Hartwig Amination | N-(6-Fluoro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-2-yl)acrylamide | 75% |
Table 2: Kinase Inhibition Profile (Example Compound)
| Kinase Target | IC50 (nM) |
| ABL1 | 15 |
| SRC | 25 |
| LCK | 30 |
| FYN | 42 |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-5-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)ethynyl)pyridin-2-amine (Sonogashira Coupling)
This protocol details the palladium-catalyzed Sonogashira coupling between this compound and 4-ethynyl-1-methyl-1H-pyrazole.
Materials:
-
This compound
-
4-Ethynyl-1-methyl-1H-pyrazole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-ethynyl-1-methyl-1H-pyrazole (1.2 eq), triethylamine (3.0 eq), and a catalytic amount of CuI.
-
De-gas the mixture with argon for 15 minutes.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Protocol 2: Synthesis of 6-Fluoro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-2-amine (Suzuki Coupling)
This protocol describes the Suzuki coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), (4-(1-methyl-1H-pyrazol-4-yl)phenyl)boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling with argon for 20 minutes.
-
Add Pd(dppf)Cl2 (0.1 eq) to the vessel.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the final product.
Visualizations
Caption: General synthetic workflow for kinase inhibitors.
Application Notes and Protocols for Selective C-C Bond Formation with 6-Fluoro-5-iodopyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluoro-5-iodopyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural features, including a reactive iodine atom at the 5-position, a fluorine atom at the 6-position, and an amino group at the 2-position, make it a versatile substrate for constructing complex molecular architectures. The carbon-iodine bond is the most reactive site for selective carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and reaction conditions for Suzuki-Miyaura, Sonogashira, and Heck couplings using this substrate.
The high selectivity for C-C bond formation at the 5-position is due to the significantly greater reactivity of the C-I bond compared to the C-F bond under typical palladium-catalyzed conditions. The 2-amino group acts as an electron-donating group, which can influence the electronic properties of the pyridine ring and the efficiency of the catalytic cycle.
General Experimental Workflow
The following diagram outlines a typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester.[1][2] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 75-95 |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8-16 | 80-98 |
| Heteroarylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 85 | 12-24 | 70-90 |
| Vinylboronic Ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 6-12 | 70-88 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (e.g., 238 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-aryl-6-fluoropyridin-2-amine.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[3] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[4][5]
Data Presentation: Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Triethylamine (3) | THF | 25-50 | 2-6 | 85-98 |
| Alkyl Alkyne | Pd(PPh₃)₄ (3) | CuI (3) | Diisopropylamine (2.5) | DMF | 60 | 4-8 | 75-90 |
| Silylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Triethylamine (3) | Acetonitrile | 25 | 1-3 | 90-99 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (238 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (18 mg, 0.025 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the 5-alkynyl-6-fluoropyridin-2-amine.
Heck Coupling
The Mizoroki-Heck reaction enables the formation of C-C bonds by coupling the aryl iodide with an alkene, typically leading to substituted vinylpyridines.[6]
Data Presentation: Heck Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Triethylamine (2) | DMF | 100 | 12-24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc (2) | DMAc | 120 | 16-24 | 65-80 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | NMP | 110 | 24 | 60-75 |
Detailed Experimental Protocol: Heck Coupling
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a dry Schlenk tube, add this compound (238 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (4 mL), triethylamine (0.28 mL, 2.0 mmol), and styrene (0.17 mL, 1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction typically requires 12-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the 6-Fluoro-5-styrylpyridin-2-amine product.
Catalytic Cycle Visualization
The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is representative of many palladium-catalyzed C-C bond formations.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and are toxic. Handle with care under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Halogenated pyridines can be toxic and irritating. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Fluoro-5-iodopyridin-2-amine in the Synthesis of Biologically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-iodopyridin-2-amine is a key building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active heterocyclic compounds. The strategic placement of the fluorine, iodine, and amine functionalities on the pyridine ring allows for selective and sequential chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkynyl substituents. The fluorine atom can enhance the biological activity and metabolic stability of the final compounds, while the amino group offers a site for further derivatization or can act as a crucial pharmacophoric element.
These application notes provide an overview of the use of this compound in the synthesis of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer. Detailed protocols for key synthetic transformations are provided to facilitate the use of this versatile building block in drug discovery and development.
Application: Synthesis of PI3K/mTOR Kinase Inhibitors
A prominent application of this compound is in the synthesis of dual PI3K/mTOR inhibitors. These inhibitors often feature a core structure where a substituted aminopyridine is linked to another heterocyclic system. The synthesis of such compounds typically involves an initial Suzuki-Miyaura coupling to introduce a heterocyclic moiety at the 5-position of the pyridine ring, followed by further functionalization.
Quantitative Data of Representative PI3K/mTOR Inhibitors
The following table summarizes the biological activity of representative PI3K/mTOR inhibitors that can be synthesized using methodologies involving intermediates derived from this compound.
| Compound Name (Analog) | Target(s) | IC50 (nM) | Cell-Based Potency | Reference |
| GSK2126458 (Omipalisib) | PI3Kα/β/δ/γ, mTORC1/2 | 0.019/0.024/0.060/0.112, 0.18/0.30 | Potent inhibition of cancer cell proliferation | Knight et al. |
| GDC-0980 (Apitolisib) | PI3Kα/β/δ/γ, mTOR | 5/27/7/14, 17 (Ki) | Induces tumor stasis in xenograft models | Sutherlin et al. |
| BKM120 (Buparlisib) | pan-PI3K | 52 (p110α) | Orally bioavailable, crosses blood-brain barrier | Maira et al. |
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-6-fluoro-5-(1H-pyrazol-4-yl)pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid pinacol ester to form a key intermediate for PI3K/mTOR inhibitors.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and a degassed 2M aqueous solution of Na2CO3 (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the BOC-protected pyrazolyl aminopyridine.
-
Deprotection of the BOC group can be achieved by treating the purified product with trifluoroacetic acid in dichloromethane to afford 2-amino-6-fluoro-5-(1H-pyrazol-4-yl)pyridine.
Sonogashira Coupling for the Synthesis of 2-Amino-6-fluoro-5-(alkynyl)pyridines
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-fluoro-5-(alkynyl)pyridine.
Visualizations
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
experimental procedure for gram-scale synthesis of 6-Fluoro-5-iodopyridin-2-amine derivatives
An Application Note on the Gram-Scale Synthesis of 6-Fluoro-5-iodopyridin-2-amine Derivatives
For researchers and professionals in drug development, the synthesis of halogenated pyridines is a critical step in the creation of new pharmaceutical compounds. The this compound scaffold is a valuable building block due to the distinct reactivity of its iodine and fluorine substituents, allowing for selective functionalization. The iodine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[1] The amino group can be derivatized to introduce a wide range of functionalities, further expanding the molecular diversity for potential drug candidates with antiviral, anticancer, and antibacterial activities.[1]
This document outlines a detailed, gram-scale experimental protocol for the synthesis of this compound. The described method is an adaptation of the environmentally friendly iodination of 2-aminopyridine, utilizing iodine and hydrogen peroxide in an aqueous medium.[1][2] This approach avoids the use of organic solvents, making the process safer and more sustainable for larger-scale production.[2]
Experimental Protocol
This protocol details the direct iodination of 2-amino-6-fluoropyridine to produce this compound.
Materials and Equipment:
-
2-Amino-6-fluoropyridine
-
Iodine (I₂)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Ice
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle with a temperature controller
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 2-amino-6-fluoropyridine in deionized water. The typical mass ratio of 2-amino-6-fluoropyridine to water is between 1:2 and 1:8.[2] For a gram-scale synthesis, you can start with 10 grams of 2-amino-6-fluoropyridine.
-
Addition of Iodine: While stirring the solution, add iodine in 3 to 5 portions.[2] The molar ratio of 2-amino-6-fluoropyridine to iodine should be approximately 1:1 to 1:1.2.[2]
-
First Heating Step: After the complete addition of iodine, heat the reaction mixture to between 80-90°C and maintain this temperature for 1 to 3 hours.[2]
-
Addition of Hydrogen Peroxide: Cool the mixture slightly before slowly adding a 28-32% aqueous solution of hydrogen peroxide dropwise.[2] The molar ratio of 2-amino-6-fluoropyridine to hydrogen peroxide should be in the range of 1:0.3 to 1:1.2.[2]
-
Second Heating Step: After the addition of hydrogen peroxide is complete, continue to heat the mixture at 80-90°C for another 1 to 4 hours.[2]
-
Reflux and Cooling: Once the reaction is complete, heat the mixture to reflux for 20 to 30 minutes.[2] Afterward, cool the mixture to below 10°C in an ice bath.[2]
-
Isolation and Purification: The product will precipitate out of the solution upon cooling. Filter the solid product using a Büchner funnel and wash the filter cake with ice-cold water.[2]
-
Drying: Dry the purified product under a vacuum to obtain this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the gram-scale synthesis of this compound.
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Iodine:H₂O₂) | 1 : 1-1.2 : 0.3-1.2 | [2] |
| Mass Ratio (Substrate:Water) | 1 : 2-8 | [2] |
| Reaction Temperature | 80-90 °C | [2] |
| Iodine Addition Time | 1-3 hours | [2] |
| Hydrogen Peroxide Addition Time | 1-4 hours | [2] |
| Reflux Time | 20-30 minutes | [2] |
| Cooling Temperature | < 10 °C | [2] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
References
Protecting Group Strategies for 6-Fluoro-5-iodopyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-5-iodopyridin-2-amine is a valuable building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a nucleophilic amino group, an iodine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. However, the reactivity of the 2-amino group can interfere with desired transformations at the 5-iodo position, such as Suzuki or Buchwald-Hartwig couplings. Therefore, a robust protecting group strategy for the amino functionality is crucial for the successful synthesis of its derivatives.
This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound, focusing on commonly employed and effective strategies. An orthogonal strategy is also presented to allow for selective manipulation of the molecule.
Protecting Group Strategies
The selection of a suitable protecting group is contingent on its stability to the reaction conditions planned for the subsequent synthetic steps and the ease of its removal under conditions that do not affect the rest of the molecule. For this compound, carbamate and sulfonamide-based protecting groups are particularly useful.
Tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability in a wide range of non-acidic conditions.[1] It is particularly well-suited for protecting this compound during palladium-catalyzed cross-coupling reactions at the iodine-bearing position.
Advantages:
-
High yields for protection.
-
Stable to basic and nucleophilic reagents.[2]
-
Generally stable to catalytic hydrogenation conditions used for other functional groups.
-
Cleavage under mild acidic conditions.[1]
Disadvantages:
-
Labile to strong acids, which may not be compatible with all substrates.
Sulfonamide Protection: 2-(Trimethylsilyl)ethanesulfonyl (SES)
Sulfonamides are robust protecting groups that are stable to a broad range of reaction conditions, including strongly acidic and basic environments.[3] The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a particularly useful sulfonamide protecting group as it can be removed under relatively mild, fluoride-mediated conditions, offering an orthogonal protection strategy to the acid-labile Boc group.[3]
Advantages:
-
Highly stable to both acidic and basic conditions.[4]
-
Provides an orthogonal protection strategy to acid-labile groups like Boc.[5]
-
Deprotection occurs under mild, fluoride-based conditions.[3]
Disadvantages:
-
Introduction may require slightly harsher conditions compared to Boc protection.
-
The protecting group itself is larger, which may introduce steric hindrance in some cases.
Data Presentation
The following table summarizes the reaction conditions for the protection and deprotection of this compound with Boc and SES groups. Yields are representative and may vary depending on the specific reaction scale and purification method.
| Protecting Group | Reaction | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Boc | Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 2-16 | >90 |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-4 | >95 | |
| Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 1-4 | >95 | |
| SES | Protection | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl), Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | 12-24 | 80-90 |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp. | 2-6 | 85-95 |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the 2-amino group of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (TEA) (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Boc-protected this compound using TFA
This protocol details the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid.
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected this compound (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[6]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected this compound.
Protocol 3: SES Protection of this compound
This protocol describes the sulfonamide protection of the 2-amino group.
Materials:
-
This compound
-
2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 equiv).
-
Slowly add a solution of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of SES-protected this compound using TBAF
This protocol outlines the fluoride-mediated removal of the SES protecting group.
Materials:
-
SES-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the SES-protected amine (1.0 equiv) in anhydrous THF.
-
Add TBAF solution (2.0-3.0 equiv) and stir the reaction at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: General workflow for the use of protecting groups in the synthesis of this compound derivatives.
Caption: Orthogonal relationship between Boc and SES protecting groups based on their stability to different deprotection conditions.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 6-Fluoro-5-iodopyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 6-fluoro-5-iodopyridin-2-amine.
Troubleshooting Failed or Low-Yielding Reactions
Low or no product yield is a common issue in Suzuki couplings, especially with challenging substrates like heteroaryl halides. Below is a systematic guide to troubleshooting your reaction.
Q1: My Suzuki reaction with this compound has failed or is giving very low yields. What are the most common causes?
A1: Failed Suzuki reactions with this substrate can often be attributed to several key factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated. The nitrogen atom of the pyridine ring can also coordinate to the palladium center, inhibiting its catalytic activity.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover.
-
Side Reactions: Several side reactions can consume your starting materials or desired product. The most common include:
-
Protodeboronation: The boronic acid reagent is converted back to the corresponding arene, effectively removing it from the reaction. This is often promoted by excessive water or strong bases.
-
Dehalogenation: The iodo group on your starting material is replaced by a hydrogen atom.
-
Homocoupling: Two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.
-
Q2: I suspect my catalyst is inactive. How can I address this?
A2: Catalyst inactivity is a frequent problem. To mitigate this, consider the following:
-
Ensure an Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Solvents should be properly degassed before use by methods like freeze-pump-thaw cycles or by bubbling an inert gas through them.[1]
-
Select the Right Ligand: For heteroaryl substrates, particularly those with coordinating groups like an amino pyridine, bulky and electron-rich phosphine ligands are often effective.[2] Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[2]
-
Use a Pre-catalyst: Palladium pre-catalysts, such as Pd(dppf)Cl₂, can be more robust and are often a good starting point for challenging couplings.
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3]
-
Base Strength: For electron-rich chloro-heteroarenes, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[3] Milder bases such as K₂CO₃ can also be effective.
-
Solubility: The solubility of the base is important. While some Suzuki reactions are run under anhydrous conditions, a small, controlled amount of water can be beneficial to dissolve the base and facilitate the reaction.[2][3] However, too much water can lead to protodeboronation.[2]
Q4: How do I choose the right solvent system?
A4: A mixed solvent system is commonly used to dissolve both the organic substrates and the inorganic base.[2]
-
Common Solvent Mixtures: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., in a 4:1 to 10:1 ratio) is a good starting point.[3][4] Other solvents like DME have also been used.
-
Solvent Quality: Ensure your solvents are dry and degassed to prevent catalyst deactivation and side reactions.[2]
Frequently Asked Questions (FAQs)
Q5: I am observing a significant amount of a side product that corresponds to the dehalogenation of my this compound. How can I minimize this?
A5: Dehalogenation can be caused by certain bases or impurities.[2] Screening alternative bases and ensuring high-purity starting materials can help. Additionally, optimizing the reaction temperature and time can minimize the formation of this side product.
Q6: My boronic acid seems to be degrading, as I see a lot of the corresponding arene by-product. What is happening and how can I prevent it?
A6: This is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved.[2] Heteroaryl boronic acids can be particularly susceptible to this. To mitigate this:
-
Use fresh, high-purity boronic acid.
-
Consider using a milder base, like K₃PO₄ or Cs₂CO₃, instead of strong bases like NaOH.[2]
-
Use anhydrous solvents, as excess water can promote this side reaction.[2]
-
Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.
Q7: Does the unprotected amino group on the this compound interfere with the reaction?
A7: The primary amine can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition.[5] While many Suzuki couplings are successful without protection, if you are experiencing persistent low yields, N-protection with a group like Boc (tert-butyloxycarbonyl) could be considered, though this adds extra steps to your synthesis.[2] However, highly active catalyst systems with bulky, electron-rich ligands have been developed that are not inhibited by highly basic aminopyridines.[6]
Q8: How does the fluorine substituent affect the reaction?
A8: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the heteroaryl halide. Generally, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle.[2] However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions.
Data Presentation: Starting Points for Optimization
The following table summarizes common starting conditions for Suzuki-Miyaura couplings of challenging heteroaryl halides. These should be used as a starting point for optimization for your specific reaction with this compound.
| Component | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%), Pd₂(dba)₃ (1-2 mol%) | Pd(dppf)Cl₂ is a robust pre-catalyst for heteroaryl couplings. Pd₂(dba)₃ is a common Pd(0) source.[2] |
| Ligand | SPhos, XPhos, RuPhos (2-4 mol%) | Bulky, electron-rich ligands are often necessary for challenging substrates to promote the catalytic cycle and prevent catalyst inhibition.[2] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often required for less reactive aryl halides.[2][3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1 ratio), Toluene/H₂O | A mixed solvent system helps to dissolve both the organic starting materials and the inorganic base.[2][4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl halides to facilitate the oxidative addition step.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxygen.[1][3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for the specific substrates being used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound, arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
- 1. A robust polyfunctional Pd(II)-based magnetic amphiphilic nanocatalyst for the Suzuki–Miyaura coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Fluoro-5-iodopyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-5-iodopyridin-2-amine in Buchwald-Hartwig amination reactions. The following information addresses common challenges and offers strategies for optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why can this compound be a challenging substrate in Buchwald-Hartwig amination?
A1: This substrate presents several challenges:
-
The "2-pyridyl problem" : The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can slow down or halt the catalytic cycle.
-
Competing Reactivity : The molecule has two halogen atoms, a fluoro and an iodo group. While the carbon-iodine bond is significantly more reactive and should undergo oxidative addition preferentially, harsh conditions could potentially lead to side reactions at the C-F bond. Studies on 2-fluoro-5-iodopyridine have noted competition between substitution at the iodine and fluorine sites under certain conditions.[2]
-
Substrate Complexity : The presence of the amine and fluoro groups makes the pyridine ring electron-deficient, which can influence the oxidative addition step. Heteroaryl amines, in general, can be challenging substrates requiring careful optimization to achieve high yields.[3]
Q2: What are the most critical parameters to consider when optimizing this reaction?
A2: The most critical parameters are the choice of catalyst system (palladium precursor and ligand), the base, and the solvent. These factors are often interdependent.[4] Sterically hindered and electron-rich phosphine ligands are typically required for coupling heteroaryl halides.[5][6] The base is crucial for deprotonating the amine, and its strength can significantly impact the reaction rate and the prevalence of side reactions.[1][7] The solvent affects the solubility of reagents and the stability of the catalytic species.[4]
Q3: Which palladium catalyst and ligand should I choose as a starting point?
A3: A good starting point would be a palladium pre-catalyst that reliably generates the active Pd(0) species. Pre-catalysts are often more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[4][8] For the ligand, bulky, electron-rich biaryl phosphine ligands are recommended. Examples include:
-
XPhos or SPhos : These are versatile and highly active ligands for a broad range of C-N couplings.
-
BrettPhos : This ligand is specifically designed for coupling primary amines and can offer good performance.[9]
-
RuPhos : Often used for secondary amines, but can also be effective for primary amines in some contexts.[9]
The choice of ligand can be critical, and screening a few options is often necessary to find the optimal one for a specific substrate combination.[10]
Q4: What is the best choice of base and solvent?
A4:
-
Base : A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[4] However, if your coupling partner has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, though they may require higher reaction temperatures or longer times.[4]
-
Solvent : Anhydrous, degassed aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[4][7] Tetrahydrofuran (THF) can also be used, but may sometimes lead to lower yields.[4]
Q5: What are the most common side reactions and how can they be minimized?
A5: A common side reaction is hydrodehalogenation , where the iodo group is replaced by a hydrogen atom.[4] To minimize this:
-
Optimize the Base : Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[4]
-
Lower the Reaction Temperature : Higher temperatures can promote side reactions.[4]
-
Screen Ligands : Some ligands are more prone to promoting hydrodehalogenation than others.[4] Another potential issue with iodo-arenes is catalyst inhibition by the iodide anion, which can form unreactive palladium dimers.[9] Using toluene as a solvent can help mitigate this due to the poor solubility of the resulting iodide salt.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound.
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the palladium precursor and ligand are high quality and were stored under an inert atmosphere.[4]- Use a pre-catalyst for more reliable generation of the active Pd(0) species.[4][8] |
| 2. Insufficient Reaction Temperature | - Cautiously increase the temperature in 10 °C increments (typically 80-110 °C).[1] | |
| 3. Impure or Wet Reagents/Solvent | - Use anhydrous, degassed solvents and ensure all reagents are dry.[1] | |
| 4. Poor Solubility of Reagents | - Screen alternative solvents like dioxane or toluene to improve solubility.[4] | |
| 5. Inappropriate Base | - If using a weak base (e.g., Cs₂CO₃), consider switching to a stronger base like NaOtBu if the substrate allows.[4] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Reaction Temperature is Too High | - Lower the reaction temperature.[4] |
| 2. Base is Too Strong or Hindered | - Screen weaker or less sterically hindered bases (e.g., K₃PO₄, Cs₂CO₃).[4] | |
| 3. Suboptimal Ligand Choice | - Screen different phosphine ligands, as some are less prone to promoting side reactions.[4] | |
| Low Yield Despite Full Conversion of Starting Material | 1. Product Degradation | - The product may be unstable under the reaction conditions. Try lowering the temperature or reducing the reaction time. |
| 2. Catalyst Deactivation | - The pyridine nitrogen may be inhibiting the catalyst over time.[1] Consider a different ligand that can better stabilize the palladium center. | |
| 3. Difficult Product Isolation | - Review the workup and purification procedure. The product may be volatile or difficult to separate from byproducts. |
Data Presentation: Representative Reaction Conditions
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiN(TMS)₂ (2.1) | Toluene | 100 | 18 | 95 |
| 5-Bromopyrimidine | Aniline | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 16 | 88 |
| 2-Chloropyridine | Benzylamine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 |
| 4-Iodo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2) | Xylene | 120 | 12 | 85 |
This table is a compilation of representative conditions from various sources for illustrative purposes and does not represent a single study.[4][11][12]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Oven-dried Schlenk flask or reaction vial
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium precatalyst, and base.[4]
-
Evacuation and Backfilling : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents : Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction : Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extraction : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to afford the desired coupled product.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of 6-Fluoro-5-iodopyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Sonogashira coupling reaction with 6-Fluoro-5-iodopyridin-2-amine.
Troubleshooting Guide
Researchers may encounter several side reactions and experimental issues during the Sonogashira coupling of this compound. This guide provides a structured approach to identifying and resolving these common problems.
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
-
Catalyst Inactivation: The palladium catalyst may have decomposed, often indicated by the formation of a black precipitate ("palladium black"). This can be caused by impurities in the reagents or solvents, or inappropriate reaction temperatures. The basic nitrogen of the pyridine ring can also coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Reagent Quality: The palladium catalyst, copper(I) co-catalyst, or amine base may be old or degraded.
-
Sub-optimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable for this specific substrate.
-
Presence of Oxygen: Oxygen can lead to the degradation of the Pd(0) catalyst and promote unwanted side reactions.
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Employ fresh, high-purity palladium and copper catalysts. Ensure the amine base is dry and of high quality.
-
Optimize Reaction Conditions: Screen different solvents (e.g., DMF, THF, toluene), bases (e.g., triethylamine, diisopropylethylamine), and temperatures. For electron-rich and sterically hindered substrates, adjusting these parameters is often necessary.
-
Select Appropriate Ligands: For challenging substrates, consider using more electron-rich and bulky phosphine ligands to enhance catalyst activity and stability.
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause:
-
Presence of Oxygen: The primary cause of alkyne homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[1][2]
Solutions:
-
Rigorous Exclusion of Oxygen: As with low yield issues, ensuring strictly anaerobic conditions is critical to minimize Glaser coupling.[1]
-
Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst. While this may necessitate higher temperatures or more active palladium catalysts, it eliminates the primary pathway for this side reaction.[2]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
Issue 3: Hydrodehalogenation of the Starting Material
Possible Cause:
-
Steric Hindrance and Reaction Conditions: In some cases, particularly with sterically hindered substrates, the aryl halide can be reduced, replacing the iodine atom with a hydrogen. This can be influenced by the solvent, base, and temperature.
Solutions:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature.
-
Choice of Base: The choice of amine base can influence the extent of hydrodehalogenation. Screening different bases may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Sonogashira coupling of this compound?
A1: The most frequently encountered side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[1][2] Other potential side reactions include hydrodehalogenation of the iodopyridine starting material and decomposition of the palladium catalyst.
Q2: How does the 2-amino group on the pyridine ring affect the reaction?
A2: The 2-amino group is an electron-donating group, which can make the aryl iodide more electron-rich and potentially less reactive in the oxidative addition step of the catalytic cycle. Additionally, the nitrogen atom of the amino group, along with the pyridine nitrogen, can act as a ligand for the palladium and copper catalysts, potentially influencing their catalytic activity.
Q3: What is the reactivity order for the halogens in this reaction?
A3: The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[3] Therefore, the iodo-substituent at the 5-position of this compound is the expected site of reaction.
Q4: Can I run this reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are a well-established method to avoid the formation of alkyne homocoupling byproducts.[2] These conditions may require optimization, such as using a more active palladium catalyst, different ligands, or higher reaction temperatures.
Q5: My reaction mixture turned black. What does this mean?
A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium(0) catalyst to its elemental form. This leads to a loss of catalytic activity. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.
Quantitative Data on a Structurally Similar Substrate
| Product | Yield (%) |
| Desired Cross-Coupled Product | 25 |
| Alkyne Homocoupling Byproduct | ~10 |
| Unreacted Starting Material | High |
Data adapted from a study on a structurally similar bromopyridine derivative.[4] This highlights the importance of reaction optimization to improve the yield of the desired product and minimize side reactions.
Experimental Protocols
General Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines
This protocol, adapted from a study on 2-amino-3-bromopyridines, can serve as a starting point for the optimization of the reaction with this compound.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents), followed by Et₃N.
-
Heat the reaction mixture to 100°C for 3 hours, or until the starting material is consumed as monitored by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 6-Fluoro-5-iodopyridin-2-amine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Fluoro-5-iodopyridin-2-amine reaction products, specifically focusing on the removal of residual palladium catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Issue 1: High levels of residual palladium are detected in the purified this compound product after initial purification attempts.
-
Possible Cause: The nitrogen atoms within the pyridine ring and the amine group of this compound can act as strong ligands, forming stable, soluble complexes with palladium species. This chelation makes simple filtration or standard column chromatography less effective.[1][2]
-
Suggested Solutions:
-
Employ High-Affinity Palladium Scavengers: Utilize solid-supported scavengers with functional groups that have a strong affinity for palladium, such as thiols, triamines, or 2,4,6-trimercaptotriazine (TMT).[3][4][5] Thiol-based scavengers are particularly effective for palladium(II) species.[5]
-
Optimize Scavenging Conditions: To improve the efficiency of the scavenger, consider increasing the reaction temperature (e.g., to 40-60 °C) and extending the treatment time (e.g., up to 24 hours), while monitoring for potential product degradation.[1][5]
-
Sequential Purification Strategy: A multi-step approach can be more effective. For example, an initial filtration through Celite to remove heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture soluble palladium complexes.[1][3][4]
-
Activated Carbon Treatment: While potentially effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[1][6] It is recommended to use the minimum amount necessary and to screen for product loss.
-
Issue 2: Significant loss of the this compound product is observed during the palladium removal process.
-
Possible Cause: The purification media, such as activated carbon or certain scavenger resins, may non-specifically adsorb the desired product.[1][6]
-
Suggested Solutions:
-
Minimize Adsorbent Quantity: Use the lowest effective amount of activated carbon or scavenger to minimize product binding.[1][5]
-
Screen Different Scavengers: Test a variety of scavengers, as some may exhibit lower non-specific binding to your product.[1]
-
Thorough Washing: After filtration, wash the scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.[2][5]
-
Alternative Purification Methods: Consider recrystallization as a final purification step, which can be effective in removing impurities, sometimes enhanced with additives like N-acetylcysteine.[7][8]
-
Issue 3: The chosen purification method is not sufficiently reducing palladium levels to meet regulatory requirements.
-
Possible Cause: The palladium may exist in multiple oxidation states (e.g., Pd(0) and Pd(II)), and the selected method may not be effective for all species.[6] Additionally, the analytical method used for quantification may not be sensitive enough.
-
Suggested Solutions:
-
Combination of Methods: A robust approach often involves a combination of techniques. For instance, column chromatography can remove the bulk of the palladium, followed by a scavenger treatment to reduce levels to parts-per-million (ppm).[3][4]
-
Method Screening: Perform a small-scale screen of different palladium removal techniques (e.g., various scavengers, activated carbon, different crystallization solvents) to identify the most effective one for your specific reaction mixture.[5]
-
Accurate Quantification: Utilize highly sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for accurate determination of residual palladium levels.[2][3][9] For more rapid, semi-quantitative analysis during process optimization, catalysis-based fluorometric methods can be employed.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving aminopyridines like this compound?
A1: The primary challenge stems from the molecular structure. The nitrogen atoms in the pyridine ring and the exocyclic amine group can chelate with palladium, forming stable and soluble complexes that are not easily removed by simple physical filtration.[1][2]
Q2: What are the most common methods for palladium catalyst removal?
A2: Common methods include:
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C), often using a pad of Celite.[1][5][12]
-
Adsorption: Using materials like activated carbon to adsorb palladium species.[2][7]
-
Scavenging: Employing solid-supported or soluble reagents with high affinity for palladium, such as those containing thiol or amine functional groups.[2][3][5]
-
Chromatography: Column chromatography is a widely used technique that can significantly reduce palladium levels.[3][4][12]
-
Crystallization: This can be a highly effective final purification step.[7][8]
Q3: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 ppm in the final API, depending on the maximum daily dose of the drug.[2] It is essential to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I determine the amount of residual palladium in my sample?
A4: Highly sensitive analytical methods are required for accurate quantification. The industry standards are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[2][3][9] X-ray fluorescence (XRF) is another validated method.[3][13] For rapid, in-process checks, fluorometric methods can provide semi-quantitative results.[10][11]
Data on Purification Method Efficiency
The following table summarizes the reported efficiency of various palladium removal techniques.
| Purification Method | Typical Palladium Removal Efficiency | Notes |
| Flash Column Chromatography | ~90% | Can be effective for removing the majority of residual palladium.[3][4] |
| Scavenging Resin (post-chromatography) | Can reduce palladium to <100 ppm, often to <50 ppm.[3][4] | A combination of chromatography and scavenging is highly effective.[3][4] |
| Column Chromatography followed by Scavenging Resin | ~98% (compared to crude sample) | This sequential approach is very reliable for achieving low ppm levels of palladium.[3][4] |
| Activated Carbon | Variable | Can be effective, but may lead to product loss due to non-specific adsorption.[1][6] |
| 2,4,6-trimercapto-s-triazine (TMT) | Can reduce palladium from 600-650 ppm to 20-60 ppm.[14] | Subsequent crystallizations can further reduce levels to <1 ppm.[14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Toluene).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., a thiol-based silica scavenger). A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[2]
-
Agitation: Stir the mixture at an appropriate temperature (e.g., 25-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[1][2][5]
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite or a suitable filter paper to remove the solid scavenger.[1][2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1][2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.[1][2]
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Filtration through Celite
-
Prepare Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite. Gently compact the Celite to form a level bed.[5]
-
Dilute Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[5][12]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[5]
-
Wash: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[5]
-
Collect Filtrate: The collected filtrate contains the product, now free from heterogeneous palladium particles.[5]
Visual Workflow for Palladium Removal
The following diagram illustrates a decision-making workflow for selecting an appropriate palladium purification strategy.
Caption: Decision workflow for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arborassays.com [arborassays.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rigaku.com [rigaku.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing 6-Fluoro-5-iodopyridin-2-amine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 6-Fluoro-5-iodopyridin-2-amine in cross-coupling reactions.
Understanding the Challenges
This compound is a valuable building block in medicinal chemistry. However, its unique electronic and structural features can lead to low reactivity in palladium-catalyzed cross-coupling reactions. The primary challenges stem from:
-
Catalyst Inhibition/Deactivation: The lone pairs of electrons on the pyridine nitrogen and the 2-amino group can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.
-
Electronic Effects: The electron-donating amino group at the 2-position and the electron-withdrawing fluorine atom at the 6-position create a complex electronic environment. This can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
-
Steric Hindrance: The substituents on the pyridine ring can create steric hindrance around the reactive C-I bond, making it more difficult for the palladium catalyst to access the site of reaction.
This guide provides systematic approaches to overcome these challenges and achieve successful cross-coupling outcomes.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is the most common issue encountered. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow:
A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Use a freshly opened or properly stored palladium precursor. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. - Ensure the ligand is not degraded; phosphine-based ligands can be sensitive to oxidation. |
| Poor Substrate Quality | - Verify the purity of this compound and the coupling partner using techniques like NMR or LC-MS. Impurities can act as catalyst poisons. |
| Suboptimal Reaction Conditions | - Temperature: Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). The C-I bond is generally reactive, but challenging substrates may require more thermal energy. - Time: Monitor the reaction over an extended period (e.g., 12-24 hours) by TLC or LC-MS to ensure it has reached completion. |
| Ineffective Catalyst/Ligand Combination | - Ligand Screening: The choice of ligand is critical. For electron-rich and potentially coordinating substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) are often necessary to promote the reaction and prevent catalyst deactivation. |
| Inappropriate Base or Solvent | - Base Selection: The base plays a crucial role in the catalytic cycle. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). - Solvent System: The solvent can influence the solubility of reagents and the stability of the catalyst. Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or DMF are commonly used. For Suzuki couplings, a co-solvent of water may be necessary. |
| Oxygen Contamination | - The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other aryl iodides?
A1: The low reactivity is a result of a combination of electronic and steric factors. The electron-donating 2-amino group increases electron density on the pyridine ring, which can disfavor the oxidative addition step of the catalytic cycle. Furthermore, both the amino group and the pyridine nitrogen can chelate to the palladium catalyst, forming stable, less reactive complexes that can inhibit or halt the reaction.
Q2: Which cross-coupling reaction is most suitable for this substrate?
A2: While Suzuki, Buchwald-Hartwig, and Sonogashira couplings can all be challenging, the choice depends on the desired transformation.
-
Suzuki Coupling: Often a good starting point for C-C bond formation. Success is highly dependent on the choice of a robust catalyst system (e.g., a palladium precursor with a bulky, electron-rich ligand) and an appropriate base.
-
Buchwald-Hartwig Amination: For C-N bond formation. Similar to Suzuki coupling, requires a well-chosen catalyst/ligand system to overcome catalyst inhibition.
-
Sonogashira Coupling: For C-C triple bond formation. Generally proceeds under milder conditions than Suzuki or Buchwald-Hartwig, but can still be affected by catalyst inhibition.
Q3: Can I perform the reaction without protecting the amino group?
A3: Yes, it is often possible to perform cross-coupling reactions on unprotected 2-aminopyridines. However, if catalyst inhibition is a persistent issue, N-protection of the amino group (e.g., with a Boc group) can be a viable strategy to improve yields by reducing its coordinating ability.
Q4: What are the most common side reactions to look out for?
A4: Common side reactions include:
-
Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid in a Suzuki reaction). This can be minimized by ensuring a strictly inert atmosphere and using a Pd(0) source.
-
Protodeboronation (in Suzuki reactions): Replacement of the boronic acid group with a hydrogen atom. Using boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can mitigate this issue.
-
Dehalogenation: Reduction of the C-I bond to a C-H bond. This can be minimized by avoiding potential hydride sources in the reaction mixture and optimizing the reaction time.
Q5: How does the fluorine substituent affect reactivity?
A5: The fluorine atom at the 6-position is strongly electron-withdrawing. This has two main effects:
-
It can make the C-I bond more susceptible to oxidative addition, which could potentially increase reactivity.
-
It reduces the basicity of the pyridine nitrogen, which may lessen its inhibitory coordination to the palladium catalyst. The overall reactivity is a balance between these activating effects and the deactivating/inhibitory effects of the 2-amino group.
Data Presentation: Comparative Reaction Conditions
The following tables summarize successful cross-coupling conditions for substrates structurally similar to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki Coupling of Substituted 2-Aminopyridines
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 60-85[1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High[2] |
| 3 | 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 12 | 92 |
Table 2: Buchwald-Hartwig Amination of Substituted 2-Halopyridines
| Entry | Pyridine Substrate | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4.8) | LiHMDS (2) | Toluene | 100 | 16 | 71[3] |
| 2 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2) | Toluene | 80 | 14 | 93[4] |
| 3 | 2-Chloropyridine | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ (1-2) | BippyPhos (2-4) | NaOtBu (1.2) | Toluene | 110 | 2-24 | 70-95[5] |
Table 3: Sonogashira Coupling of Substituted 2-Aminopyridines
| Entry | Pyridine Substrate | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96[6] |
| 2 | 2-Amino-5-iodopyridine | TMS-acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | TEA (6) | CH₃CN | RT | 0.5 | 96 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 85-93[7] |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol is a starting point and should be optimized for each specific substrate combination.
A general experimental workflow for Suzuki coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This technical support guide is intended to provide a foundational understanding and a systematic approach to managing the low reactivity of this compound in cross-coupling reactions. For specific applications, further optimization of the reaction parameters will likely be necessary.
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
preventing dehalogenation of 6-Fluoro-5-iodopyridin-2-amine during synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 6-Fluoro-5-iodopyridin-2-amine, with a specific focus on preventing dehalogenation during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in the synthesis of this compound?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of this compound, this typically refers to the undesired removal of the iodine atom (deiodination), resulting in the formation of 6-Fluoro-pyridin-2-amine as a byproduct. This side reaction reduces the yield of the desired iodinated product and complicates the purification process. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodinated compounds like this one more susceptible to dehalogenation, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: Which reaction types are most prone to causing dehalogenation of this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are common culprits for dehalogenation. These reactions involve a Pd(0) active species that can react with the aryl iodide. While the intended pathway is oxidative addition to the carbon-iodine bond to initiate cross-coupling, a competing side reaction, hydrodehalogenation, can occur where the iodine is replaced by a hydrogen atom.
Q3: What are the primary factors that influence the extent of dehalogenation?
A3: Several factors can contribute to the degree of dehalogenation, including:
-
Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst play a crucial role.
-
Base: The type and strength of the base used can significantly impact the reaction pathway.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and the prevalence of side reactions.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.
-
Impurities: The presence of hydride sources or other reducing agents can promote dehalogenation.
Troubleshooting Guide
Issue: Significant formation of the deiodinated byproduct, 6-Fluoro-pyridin-2-amine, is observed during a cross-coupling reaction.
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation.
Step 1: Catalyst and Ligand Optimization
The choice of the palladium catalyst and its associated ligand is critical in controlling the selectivity of the reaction.
-
Recommendation: For Suzuki-Miyaura couplings, consider using palladium sources like Pd(PPh₃)₄ or preformed catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For Buchwald-Hartwig aminations, catalyst systems based on these ligands are also recommended. These ligands can promote the desired reductive elimination step over the competing dehalogenation pathway.
-
Rationale: Bulky, electron-rich ligands can stabilize the palladium center and accelerate the rate of the desired cross-coupling reaction, thereby minimizing the lifetime of intermediates that could lead to dehalogenation.
Step 2: Base Selection
The base plays a critical role in the catalytic cycle, and its choice can influence the product distribution.
-
Recommendation: Screen a variety of bases, starting with milder inorganic bases like K₂CO₃ or Cs₂CO₃. If stronger bases are required, K₃PO₄ can be effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be considered.
-
Rationale: The basicity and nucleophilicity of the base can affect the rate of competing reactions. A systematic screening can identify a base that favors the desired coupling over dehalogenation.
Step 3: Solvent System Evaluation
The solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.
-
Recommendation: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used. The addition of a co-solvent like water may be necessary for certain bases, but the amount should be carefully controlled.
-
Rationale: The solvent can impact the equilibrium of various steps in the catalytic cycle. For instance, in some cases, minimizing the water content can reduce protodeboronation, a side reaction in Suzuki couplings that can indirectly affect the overall reaction efficiency and potentially lead to other side reactions.
Step 4: Temperature and Reaction Time Optimization
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Rationale: Higher temperatures can provide the activation energy for undesired side reactions like dehalogenation. Optimizing the temperature and time can help to favor the kinetics of the desired product formation.
Data Presentation
The following tables provide a qualitative summary of the expected impact of different reaction parameters on the prevention of dehalogenation of this compound, based on general principles of cross-coupling reactions and data from analogous systems.
Table 1: Influence of Palladium Catalyst and Ligand on Dehalogenation
| Catalyst/Ligand System | Expected Dehalogenation | Rationale |
| Pd(OAc)₂ / PPh₃ | High | Less bulky, less electron-rich ligand, can lead to slower coupling and more side reactions. |
| Pd(PPh₃)₄ | Moderate | Commonly used, but may not be optimal for challenging substrates. |
| Pd₂(dba)₃ / XPhos | Low | Bulky, electron-rich ligand that promotes rapid cross-coupling. |
| Pd₂(dba)₃ / SPhos | Low | Similar to XPhos, known to be effective in suppressing dehalogenation. |
| PdCl₂(dppf) | Moderate to High | Can be effective, but may be more prone to dehalogenation than more advanced ligands. |
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent | Expected Dehalogenation | Rationale |
| K₂CO₃ | Dioxane/H₂O | Moderate to Low | A common and often effective combination. |
| Cs₂CO₃ | Dioxane | Low | Often provides good results with sensitive substrates. |
| K₃PO₄ | Toluene | Moderate | A stronger base that can be effective but may require careful optimization. |
| NaOtBu | THF | High | A very strong base that can promote dehalogenation. |
| TEA | DMF | Moderate | An organic base that can be a good alternative to inorganic bases. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Dehalogenation
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed aprotic solvent (e.g., dioxane, to a concentration of 0.1 M).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting dehalogenation.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
common impurities in 6-Fluoro-5-iodopyridin-2-amine synthesis and their removal
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-Fluoro-5-iodopyridin-2-amine, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Iodination | - Ensure the iodinating agent (e.g., N-iodosuccinimide (NIS) or Iodine/H₂O₂) is fresh and of high purity.- Optimize the reaction time and temperature. Monitor the reaction progress using TLC or LC-MS.- Increase the molar ratio of the iodinating agent incrementally. |
| Side Reactions | - Control the reaction temperature to minimize the formation of di-iodinated byproducts.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Product Loss During Work-up | - Use a suitable extraction solvent to ensure complete transfer of the product from the aqueous phase.- Minimize the number of purification steps to avoid cumulative losses. |
Issue: Presence of Impurities in the Final Product
| Impurity | Identification Method | Removal Protocol |
| Unreacted 6-Fluoro-2-aminopyridine | NMR, LC-MS | - Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which the product is sparingly soluble at room temperature (e.g., ethanol/water mixture) and allow it to cool slowly. The starting material will remain in the mother liquor.- Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar starting material from the product. |
| Di-iodinated Product | NMR, LC-MS | - Column Chromatography: The di-iodinated product is typically less polar than the mono-iodinated product and can be separated on a silica gel column.- Preparative HPLC: For high purity requirements, preparative HPLC can be employed. |
| Regioisomers | NMR, LC-MS | - Fractional Recrystallization: This may be effective if the isomers have significantly different solubilities.- Column Chromatography: Careful optimization of the eluent system may allow for the separation of isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The most common impurities typically arise from the starting materials and side reactions during the synthesis. These include:
-
Unreacted Starting Material: 6-Fluoro-2-aminopyridine.
-
Over-iodination Product: 6-Fluoro-3,5-diiodopyridin-2-amine.
-
Regioisomers: Depending on the reaction conditions, small amounts of other iodinated isomers might be formed.
Q2: How can I monitor the progress of the iodination reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light.
-
LC-MS: This technique provides more detailed information about the conversion of the starting material and the formation of the desired product and impurities by monitoring their respective molecular weights.
Q3: What is a standard protocol for the synthesis of this compound?
A common method is the electrophilic iodination of 6-fluoro-2-aminopyridine.
Experimental Protocol: Iodination of 6-Fluoro-2-aminopyridine
-
Dissolve Starting Material: In a round-bottom flask, dissolve 6-fluoro-2-aminopyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add Iodinating Agent: Add N-iodosuccinimide (NIS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Q4: Can you provide a visual representation of the synthesis and potential impurity formation?
Yes, the following diagram illustrates the synthetic pathway and the points where major impurities can arise.
Caption: Synthetic pathway for this compound and common impurity formation.
Q5: What is a logical workflow for troubleshooting the synthesis?
The following diagram outlines a step-by-step troubleshooting process.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Improving Regioselectivity of Reactions with 6-Fluoro-5-iodopyridin-2-amine
Welcome to the technical support center for reactions involving 6-Fluoro-5-iodopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in various chemical transformations. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regiochemical outcome of reactions with this compound is primarily determined by the interplay of several factors:
-
Nature of the Reaction: The type of reaction (e.g., palladium-catalyzed cross-coupling, nucleophilic aromatic substitution) is the most critical factor.
-
Relative Reactivity of Halogens: In palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This generally leads to selective reaction at the C5 position.
-
Leaving Group Ability in SNAr: In nucleophilic aromatic substitution (SNAr), the fluoride at the C6 position is a better leaving group than the iodide at the C5 position, especially since the C6 position is activated by the pyridine nitrogen.
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the regioselectivity. For instance, in some copper-catalyzed aminations, a competition between substitution at the C-I and C-F bonds can be observed.[1]
Q2: In palladium-catalyzed cross-coupling reactions, which position is more likely to react?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reaction will overwhelmingly occur at the C5 position. This is due to the much lower bond dissociation energy of the C-I bond compared to the C-F bond, making the oxidative addition of the palladium catalyst to the C-I bond significantly more favorable.
Q3: For a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced?
A3: For SNAr reactions, the fluorine atom at the C6 position is the more likely site of substitution. The C6 position is ortho to the electron-withdrawing pyridine nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. Fluorine is also a better leaving group than iodine in SNAr reactions on electron-deficient aromatic rings.
Q4: Can I achieve selective reaction at the C6 position in a cross-coupling reaction?
A4: Achieving selective cross-coupling at the C6 position (C-F bond) in the presence of a C-I bond is extremely challenging due to the inherent reactivity differences. It would likely require a specialized catalyst system designed for C-F activation, and even then, competing reaction at the C-I bond would be a major issue. A more practical approach would be to first perform the cross-coupling at the C5 position and then, if desired, attempt a subsequent reaction at the C6 position under more forcing conditions or via a different reaction type.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Formation of a mixture of products with substitution at both C5 and C6.
-
Low yield of the desired C5-substituted product.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction temperature is too high. | High temperatures can sometimes lead to side reactions, including potential C-F activation. Try lowering the reaction temperature and increasing the reaction time. |
| Incorrect catalyst or ligand. | While most standard palladium catalysts favor C-I activation, a poorly chosen ligand might not provide sufficient selectivity. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common. For Buchwald-Hartwig aminations, consider using bulky electron-rich phosphine ligands like Xantphos.[2][3] |
| Presence of strong activating groups on the coupling partner. | Highly reactive coupling partners might lead to less selective reactions. Consider using milder reaction conditions. |
Problem 2: Competing Reactions in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
A mixture of C6- and C5-substituted products is observed.
-
Low conversion to the desired C6-substituted product.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction conditions favoring metal-catalyzed substitution. | If trace metal impurities are present and the reaction conditions are suitable, a competing cross-coupling type reaction at the C5-iodide could occur. Ensure all glassware is scrupulously clean. |
| Use of a strong base with certain nucleophiles. | Strong bases can potentially promote side reactions. Consider using a weaker base if the nucleophile is sufficiently reactive. |
| High reaction temperatures. | Elevated temperatures might provide enough energy to overcome the activation barrier for the less favored C5 substitution. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction should yield the 6-fluoro-5-arylpyridin-2-amine with high regioselectivity.
Protocol 2: Regioselective Sonogashira Coupling at the C5-Position
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous DMF or THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (DMF or THF) and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expected Outcome: This procedure should provide the 6-fluoro-5-alkynylpyridin-2-amine with excellent regioselectivity.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution at the C6-Position
This protocol outlines a general procedure for the SNAr reaction of this compound with a nucleophile, such as an alcohol or thiol.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the solution to 0 °C if the reaction is expected to be highly exothermic.
-
Add the nucleophile portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature or heat as necessary (typically between room temperature and 80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction is expected to yield the 6-substituted-5-iodopyridin-2-amine with high selectivity.
Data Presentation
The following tables summarize typical reaction conditions for achieving high regioselectivity in reactions with this compound and related substrates.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions (Reaction at C5-I)
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 70-95 | [4] |
| Sonogashira | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | RT-60 | 80-98 | [5][6] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100-110 | 60-90 | [2][3] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) (Reaction at C6-F)
| Nucleophile | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| RO⁻ | NaH (1.1) | THF/DMF | RT-80 | 60-85 | [3][7] |
| RS⁻ | K₂CO₃ (1.5) | DMAc | RT-100 | 70-95 | [8] |
| R₂NH | K₂CO₃ (2) | DMSO | 100-140 | 50-80 | [9] |
Visualizations
Caption: Regioselectivity in Pd-catalyzed cross-coupling reactions.
Caption: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. scirp.org [scirp.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Fluoro-5-iodopyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of solvent on the stability of 6-Fluoro-5-iodopyridin-2-amine. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.
Q2: How does solvent polarity affect the stability of this compound?
A2: The stability of this compound can be significantly influenced by the polarity of the solvent. Polar protic solvents, such as water, methanol, and ethanol, may facilitate degradation pathways like hydrolysis or solvolysis, especially at elevated temperatures. Aprotic solvents, both polar (e.g., DMSO, DMF, acetonitrile) and nonpolar (e.g., toluene, hexane), are generally preferred for short-term storage in solution, but long-term stability should always be experimentally verified. Different solvents can stabilize the reactant or potential degradation products to varying degrees, thereby shifting the equilibrium of degradation reactions.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, related pyridine derivatives can undergo several types of degradation. Potential pathways could include:
-
Hydrolysis: The amino group could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of a hydroxypyridine derivative.
-
Photodegradation: Exposure to UV light may induce degradation. Studies on similar compounds like 2-amino-5-chloropyridine have shown photolytic degradation.[2]
-
Oxidation: The pyridine ring and the amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Dehalogenation: The iodine and fluorine substituents could potentially be cleaved under certain reductive or nucleophilic conditions.
Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in methanol. What could be the cause?
A4: The appearance of new peaks in your HPLC chromatogram could indicate degradation of this compound. Methanol, as a polar protic solvent, could be reacting with your compound, especially if the solution was stored for a period or exposed to light or elevated temperatures. It is advisable to prepare fresh solutions and analyze them promptly. If new peaks persist, consider using a less reactive aprotic solvent like acetonitrile for your analytical preparations.
Q5: How can I perform a forced degradation study to understand the stability of this compound?
A5: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound.[3][4] This involves subjecting the compound to harsh conditions to accelerate degradation. A typical study would involve exposing solutions of this compound to:
-
Acidic conditions: e.g., 0.1 M HCl
-
Basic conditions: e.g., 0.1 M NaOH
-
Oxidative conditions: e.g., 3% H₂O₂
-
Thermal stress: e.g., heating the solution or solid
-
Photolytic stress: e.g., exposing the solution to UV light
The resulting mixtures are then analyzed by a stability-indicating analytical method, such as HPLC, to identify and quantify the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound appears discolored upon receipt or after short-term storage. | Exposure to light, air, or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert gas (e.g., argon or nitrogen) at the recommended temperature (2-8°C). |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in the analytical solvent. | Prepare solutions fresh before analysis. Use a co-solvent of DMSO or acetonitrile if solubility in the mobile phase is an issue. Minimize the time the sample is in the autosampler. |
| Formation of precipitate in a stock solution. | Poor solubility or degradation leading to an insoluble product. | Check the solubility of the compound in the chosen solvent. If solubility is low, consider a different solvent or gentle warming. If a precipitate forms over time, it is likely a degradation product, and a new stock solution should be prepared in a more suitable solvent. |
| Loss of compound potency over time in a formulated product. | Solvent-mediated degradation. | Conduct a comprehensive solvent screening study to identify a solvent system that ensures the long-term stability of the compound. Consider the use of antioxidants or light-protective packaging if oxidation or photodegradation is suspected. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing in Various Solvents
This protocol outlines a general method for assessing the stability of this compound in different solvents over time.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, DMSO, methanol, water, toluene)
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- Analytical balance
- Temperature-controlled incubator/oven
- Photostability chamber
2. Preparation of Stock Solutions:
- Accurately weigh a known amount of this compound.
- Prepare a stock solution in each of the selected solvents at a concentration of 1 mg/mL.
3. Stability Study Setup:
- For each solvent, aliquot the stock solution into several amber HPLC vials.
- Store the vials under different conditions:
- Room temperature (e.g., 25°C)
- Elevated temperature (e.g., 40°C, 60°C)
- Refrigerated (e.g., 4°C)
- Photostability chamber (to assess light sensitivity)
- Prepare a control sample for each solvent and store it at -20°C or -80°C, where degradation is assumed to be minimal.
4. Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
- Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.
- Quantify the amount of this compound remaining in each sample by comparing its peak area to that of the control sample (time zero).
5. Data Presentation:
- Summarize the percentage of the parent compound remaining at each time point and condition in a table.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of a drug substance.
1. Instrument and Conditions:
- HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by measuring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
- Column Temperature: 30°C.
2. Method Development:
- Optimize the gradient elution to achieve a good separation between the main peak of this compound and any peaks that appear in the forced degradation samples.
- The goal is to have a method where all peaks are well-resolved (resolution > 1.5).
3. Method Validation:
- Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is particularly important for a stability-indicating method and is demonstrated by the ability to resolve the main compound from its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 40°C
| Solvent | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| Acetonitrile | 99.5 | 98.8 | 97.5 |
| DMSO | 99.2 | 98.5 | 97.0 |
| Methanol | 95.0 | 90.5 | 85.2 |
| Water (pH 7) | 92.3 | 85.1 | 75.6 |
| Toluene | 99.8 | 99.5 | 99.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Experimental workflow for solvent stability testing.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Comparative NMR Analysis of 6-Fluoro-5-iodopyridin-2-amine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-fluoro-5-iodopyridin-2-amine and its derivatives, offering valuable insights for structural elucidation and characterization.
This document summarizes key NMR data for this compound and compares it with related substituted pyridines. The presented data, compiled from various spectroscopic sources, is intended to serve as a reference for the identification and analysis of this important class of compounds.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and the related compound, 2-amino-5-iodopyridine. The data for this compound is based on typical values for similar structures, while the data for 2-amino-5-iodopyridine is derived from published spectral information.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | δ 8.21 (s, 1H), 7.62 (d, J = 8 Hz, 1H), 6.35 (d, J = 8 Hz, 1H), 4.51 (s, 2H, -NH₂) |
| 2-Amino-5-iodopyridine | CDCl₃ | δ 8.03 (d, J = 2.4 Hz, 1H), 7.82 (dd, J = 8.6, 2.4 Hz, 1H), 6.42 (d, J = 8.6 Hz, 1H), 4.45 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Specific data not available in searched literature. Expected signals for aromatic carbons and carbons bearing substituents. |
| 2-Amino-5-iodopyridine | DMSO-d₆ | δ 158.4, 150.3, 146.9, 111.9, 83.2 |
Experimental Protocols
A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its derivatives is outlined below. This protocol is based on general procedures for the analysis of substituted pyridines.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
-
Processing: Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 s.
-
Spectral width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).
-
-
Processing: Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.
Logical Workflow for Spectroscopic Analysis
The process of analyzing this compound derivatives by NMR spectroscopy follows a logical progression from synthesis to final structural confirmation.
References
Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometric Characterization of 6-Fluoro-5-iodopyridin-2-amine and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of 6-Fluoro-5-iodopyridin-2-amine, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visualizations to facilitate a deeper understanding of its behavior under mass spectrometric analysis and contrast it with alternative analytical methodologies.
Mass Spectrometry of this compound: Expected Fragmentation and Analysis
While specific experimental mass spectra for this compound are not widely available in the public domain, we can predict its fragmentation behavior based on its structure and data from related compounds. The molecular weight of this compound is 238.00 g/mol , with an exact mass of 237.94032 Da.[1]
In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak ([M]⁺) would be expected at m/z 238. The presence of iodine, a heavy halogen, would likely lead to a prominent fragmentation pathway involving the loss of the iodine atom (I•), resulting in a significant fragment ion at m/z 111 (C₅H₄FN₂⁺). Further fragmentation of the pyridine ring could occur, though the loss of the iodine atom is anticipated to be a dominant process.
For comparison, the GC-MS data for the related compound, 2-amino-5-iodopyridine (molecular weight: 220.01 g/mol ), shows a top peak at m/z 220, corresponding to the molecular ion.[2] This suggests that for these types of compounds, the molecular ion is readily observable under EI conditions.
Electrospray ionization (ESI), a softer ionization technique, would be expected to produce a strong protonated molecular ion ([M+H]⁺) at m/z 239. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.
Synthesis and Potential Byproducts
The synthesis of this compound likely involves the iodination of 6-fluoropyridin-2-amine or the fluorination of 5-iodopyridin-2-amine. A common method for the synthesis of the related 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine using iodine and an oxidizing agent like hydrogen peroxide in an aqueous solution.[3] A similar strategy could be employed for the synthesis of the target molecule.
During such syntheses, potential byproducts could include unreacted starting materials (e.g., 6-fluoropyridin-2-amine), di-iodinated products, or isomers if the regioselectivity of the reaction is not well-controlled. Mass spectrometry is an invaluable tool for the identification of these impurities, even at trace levels.
Comparative Data Summary
To provide a clear comparison, the following table summarizes the key mass spectrometric data for this compound and its related precursor, 2-amino-5-iodopyridine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Expected [M]⁺ (EI-MS) | Expected [M+H]⁺ (ESI-MS) | Key Fragment Ion (EI-MS) |
| This compound | C₅H₄FIN₂ | 238.00[1] | 237.94032[1] | m/z 238 | m/z 239 | m/z 111 ([M-I]⁺) |
| 2-Amino-5-iodopyridine | C₅H₅IN₂ | 220.01[2] | 219.94975[2] | m/z 220[2] | m/z 221 | m/z 93 ([M-I]⁺) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard GC-MS protocol for the analysis of this compound would involve:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For HPLC-MS analysis, particularly with ESI:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization source.
-
HPLC Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, or Orbitrap.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure, including the position of the fluorine, iodine, and amine groups on the pyridine ring. ChemicalBook provides access to ¹H NMR spectra for this compound.[4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is well-suited for purity analysis and quantification. A developed HPLC-UV method for a similar compound, 5-amino-2-chloropyridine, utilized a C18 column with a mobile phase of water (pH 3) and methanol, with detection at 254 nm.[5] A similar approach could be adapted for this compound.
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the analytical processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the mass spectrometric analysis of this compound.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
References
- 1. achmem.com [achmem.com]
- 2. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 4. This compound(884660-47-3) 1H NMR spectrum [chemicalbook.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to 6-Fluoro-5-iodopyridin-2-amine and 2-amino-5-iodopyridine in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct pyridine derivatives: 6-Fluoro-5-iodopyridin-2-amine and 2-amino-5-iodopyridine. The analysis focuses on their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), transformations paramount in the synthesis of complex molecules for pharmaceutical and materials science applications.
The introduction of a fluorine atom at the 6-position of the pyridine ring in this compound significantly alters its electronic properties compared to the non-fluorinated analogue, 2-amino-5-iodopyridine. This guide will dissect the predicted and observed differences in their reactivity, supported by theoretical principles and detailed experimental protocols to allow for practical application and verification.
Theoretical Underpinnings of Reactivity
The primary differentiator between the two molecules is the strong electron-withdrawing inductive effect of the fluorine atom in this compound. This effect is most pronounced at the positions ortho and para to the fluorine. In this case, the fluorine atom is ortho to the amino group and the ring nitrogen, and meta to the iodine. This electronic perturbation has profound implications for the reactivity of the C-I bond in cross-coupling reactions and the susceptibility of the pyridine ring to nucleophilic attack.
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl iodide to the palladium(0) catalyst is a crucial step. The electron-withdrawing fluorine atom is expected to make the pyridine ring more electron-deficient, which can influence the rate of this step. For nucleophilic aromatic substitution, the presence of a strong electron-withdrawing group is generally activating, making the ring more susceptible to attack by nucleophiles.
Comparative Reactivity Analysis
While direct head-to-head kinetic data for these specific isomers under identical conditions is not extensively available in the public domain, we can predict their relative reactivity based on established chemical principles. The following table summarizes the expected reactivity of the two compounds in key synthetic transformations.
| Reaction Type | This compound | 2-amino-5-iodopyridine | Predicted Reactivity Rationale |
| Suzuki-Miyaura Coupling | Potentially Slower | Baseline | The electron-withdrawing fluorine atom can decrease the electron density at the carbon bearing the iodine, which may slightly retard the rate of oxidative addition to the Pd(0) catalyst. |
| Sonogashira Coupling | Potentially Slower | Baseline | Similar to the Suzuki coupling, the reduced electron density at the C-I bond might lead to a slower oxidative addition step. |
| Buchwald-Hartwig Amination | Potentially Slower | Baseline | The C-N bond-forming reductive elimination step can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing fluorine may affect the rate of this step. |
| Nucleophilic Aromatic Substitution (SNAr) | More Reactive (at C-6) | Less Reactive | The fluorine atom is an excellent leaving group in SNAr reactions and its position at C-6 is activated by the ring nitrogen. This makes the 6-position susceptible to nucleophilic attack, potentially competing with reactions at the C-I bond. |
Experimental Protocols
The following are detailed, standardized protocols that can be used to experimentally compare the reactivity of this compound and 2-amino-5-iodopyridine.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of the iodopyridine with an arylboronic acid.
Materials:
-
This compound or 2-amino-5-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the iodopyridine isomer (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
This protocol describes the coupling of the iodopyridine with a terminal alkyne.
Materials:
-
This compound or 2-amino-5-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add the iodopyridine isomer (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (5 mL) followed by triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the C-N bond formation between the iodopyridine and an amine.
Materials:
-
This compound or 2-amino-5-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous and degassed toluene
-
Standard Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine the iodopyridine isomer (1.0 mmol), amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a procedure for the substitution of the fluorine atom in this compound with a nucleophile. A comparative reaction with 2-amino-5-iodopyridine under the same conditions should show minimal to no reaction.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Standard reaction flask
Procedure:
-
Dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL) in a reaction flask.
-
Add the nucleophile (1.5 mmol) to the solution.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction for the consumption of the starting material and the formation of the substitution product by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Reaction Mechanisms
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the cross-coupling reactions and the mechanism for SNAr.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The presence of a fluorine atom at the 6-position of 2-amino-5-iodopyridine significantly influences its reactivity. While it is predicted to slightly decrease the rate of palladium-catalyzed cross-coupling reactions at the C-5 iodine, it concurrently activates the C-6 position for nucleophilic aromatic substitution. This dual reactivity profile of this compound presents both challenges and opportunities for synthetic chemists. For cross-coupling reactions, 2-amino-5-iodopyridine may offer more straightforward reactivity. However, the potential for selective SNAr at the 6-position of the fluorinated analogue opens up avenues for diverse functionalization that are not readily accessible with the non-fluorinated counterpart. The provided experimental protocols offer a framework for researchers to empirically determine the optimal substrate and conditions for their specific synthetic goals.
biological activity screening of compounds synthesized from 6-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridines represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the performance of various aminopyridine derivatives, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from peer-reviewed studies, offering a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling
A significant area of investigation for aminopyridine derivatives is their potential as anticancer agents, often through the inhibition of protein kinases that are critical for tumor cell proliferation and survival.
Pyridothiopyranopyrimidine Derivatives as Multikinase Inhibitors
Recent studies have explored a series of pyridothiopyranopyrimidine derivatives for their antiproliferative effects. These compounds have been shown to inhibit multiple kinases, a desirable trait in cancer therapy to overcome resistance mechanisms.
Table 1: Comparative in vitro Antiproliferative Activity of Pyridothiopyranopyrimidine Derivatives
| Compound | A-431 (Epidermoid Carcinoma) IC₅₀ (µM) | HeLa (Cervix Adenocarcinoma) IC₅₀ (µM) | MSTO-211H (Biphasic Mesothelioma) IC₅₀ (µM) | HUVEC (Endothelial Cells) IC₅₀ (µM) | KDR (VEGFR-2) Kinase Inhibition IC₅₀ (µM) |
| 3b | 0.82 | 1.05 | 0.95 | 0.43 | 0.18 |
| 3i | 0.55 | 0.61 | 0.49 | 0.21 | 0.09 |
| 3j | 0.68 | 0.75 | 0.62 | 0.33 | 0.11 |
| Semaxanib | 3.5 | 4.1 | 3.8 | 0.08 | 0.04 |
Data sourced from a study on pyridothiopyranopyrimidine-based antiproliferative multikinase inhibitors.[1]
The data indicates that compounds 3i and 3j exhibit potent antiproliferative activity against a panel of human tumor cell lines, with IC₅₀ values in the sub-micromolar range.[1] Notably, their activity is comparable to or exceeds that of Semaxanib in the tested cancer cell lines, although Semaxanib shows greater potency against HUVEC and KDR kinase.[1] The strong inhibition of KDR (VEGFR-2), a key regulator of angiogenesis, suggests that these compounds may exert their anticancer effects in part by disrupting tumor blood supply.
Experimental Workflow for Kinase Inhibition and Antiproliferative Assays
The following diagram illustrates a typical workflow for evaluating the anticancer properties of synthesized compounds.
Caption: Experimental workflow for anticancer drug screening.
Experimental Protocols
Kinase Inhibitory Activity Assay (KDR/VEGFR-2): The inhibitory activity of the test compounds against the KDR kinase was determined using a standardized kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method, to calculate the percent inhibition and subsequently the IC₅₀ value.
Cell Growth Inhibition Assay (MTT Assay): Human tumor cell lines (A-431, HeLa, MSTO-211H) and HUVEC were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls, from which the IC₅₀ is calculated.[2]
Antimicrobial Activity
Aminopyridine derivatives have also been investigated for their efficacy against a range of microbial pathogens. Their structural diversity allows for the development of agents with potent activity against both bacteria and fungi.
Pyridothienopyrimidine and Pyrido[2,3-d]pyrimidine Derivatives
A study on novel pyridothienopyrimidine and 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives demonstrated significant antimicrobial and antifungal activities.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacteria
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µmol/L) | Bacillus subtilis (ATCC 6633) MIC (µmol/L) | Escherichia coli (ATCC 25922) MIC (µmol/L) | Pseudomonas aeruginosa (ATCC 27853) MIC (µmol/L) |
| 7a | 8.2 | 4.1 | 16.4 | 32.8 |
| 7d | 4.1 | 2.0 | 8.2 | 16.4 |
| 9a | 16.4 | 8.2 | 32.8 | 65.6 |
| 9d | 8.2 | 4.1 | 16.4 | 32.8 |
| Cefotaxime | 17.5 | 8.8 | 4.4 | 35.1 |
Data sourced from a study on novel dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][3][4]benzothiazole derivatives.[5]
Table 3: Comparative Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Fungi
| Compound | Candida albicans (ATCC 10231) MIC (µmol/L) | Aspergillus flavus (ATCC 204304) MIC (µmol/L) | Ganoderma lucidum (ATCC 32471) MIC (µmol/L) |
| 7a | 16.4 | 32.8 | 8.2 |
| 7d | 8.2 | 16.4 | 4.1 |
| 9a | 32.8 | 65.6 | 16.4 |
| 9d | 16.4 | 32.8 | 8.2 |
| Fluconazole | 16.3 | 32.6 | 8.2 |
Data sourced from a study on novel dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][3][4]benzothiazole derivatives.[5]
Compounds 7d and 9d displayed notable antibacterial activity, with compound 7d showing superior or comparable MIC values to the standard antibiotic Cefotaxime against Staphylococcus aureus and Bacillus subtilis.[5] In terms of antifungal activity, compound 7d exhibited potent inhibition against all tested fungal strains, with MIC values comparable to the standard antifungal drug Fluconazole.[5]
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the general procedure for assessing the antimicrobial activity of newly synthesized compounds.
Caption: Workflow for antimicrobial activity screening.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the synthesized compounds against bacterial and fungal strains was determined using the broth microdilution method. Serial twofold dilutions of each compound were prepared in a suitable broth medium in 96-well microtiter plates. Each well was then inoculated with a standardized suspension of the test microorganism. The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Conclusion
The aminopyridine scaffold serves as a valuable starting point for the development of novel therapeutic agents with diverse biological activities. The examples presented in this guide highlight the potential of substituted aminopyridine derivatives as potent anticancer and antimicrobial agents. The provided experimental data and protocols offer a framework for the evaluation of new compounds in these therapeutic areas. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of 2-Aminopyridine Derivatives: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. In the realm of drug discovery and materials science, X-ray crystallography stands as the gold standard for elucidating these intricate structures. This guide provides a comparative overview of the crystallographic features of 2-aminopyridine derivatives, with a focus on halogenated analogues. While the specific crystal structure of 6-Fluoro-5-iodopyridin-2-amine is not publicly available at the time of this publication, we present data for closely related compounds to offer valuable structural insights.
Comparison of Crystallographic Data
Understanding the impact of substituent changes on the crystal packing and molecular geometry is paramount for rational drug design and the development of novel materials. The following table summarizes key crystallographic parameters for 2-amino-5-iodopyridinium salts and another substituted 2-aminopyridine derivative, providing a basis for structural comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (5IAPH)[(5IAP)CoCl₃₋ₓBrₓ] | C₁₀H₁₀BrₓCl₃₋ₓCoN₄ | Monoclinic | P2₁/n | - | - | - | - | - | - | - | 4 | [1] |
| 2-Amino-5-nitropyridinium hydrogen oxalate | C₅H₆N₃O₂⁺·C₂HO₄⁻ | Triclinic | P1 | 5.5609 | 9.2012 | 9.2305 | 90.245 | 98.500 | 100.038 | 459.74 | 2 | [2] |
Note: Detailed unit cell parameters for (5IAPH)[(5IAP)CoCl₃₋ₓBrₓ] were not fully provided in the available literature. '5IAPH' refers to the 2-amino-5-iodopyridinium cation.[1]
Experimental Protocols
The determination of a crystal structure through X-ray diffraction follows a well-established, multi-step process. The protocols outlined below are fundamental to obtaining high-quality crystallographic data for small organic molecules like this compound and its derivatives.[3]
Synthesis and Crystallization
Synthesis of 2-Amino-5-iodopyridine (a precursor):
A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine.[4]
-
Dissolve 2-aminopyridine, periodic acid dihydrate, and iodine in a mixture of acetic acid, water, and sulfuric acid.
-
Heat the reaction mixture at 80°C for approximately 4 hours.
-
After the reaction is complete, pour the mixture into a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with a suitable organic solvent, such as ether.
-
Combine the organic layers, wash with a 10% aqueous sodium hydroxide solution, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-iodopyridine.[4]
Crystal Growth:
Obtaining single crystals of sufficient size and quality is often the most challenging step.[3][5] Slow evaporation is a widely used technique.[6]
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent. The choice of solvent is crucial and may require screening of several options.[5]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and allow the crystals to grow over time.[5]
X-ray Data Collection
-
A suitable single crystal is selected and mounted on a goniometer.[7] For air-sensitive compounds, this process is often done under a layer of paratone oil.[7]
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam.[3]
-
The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.[3]
Structure Solution and Refinement
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The initial phases of the structure factors are determined, often using direct methods for small molecules.
-
An initial electron density map is calculated, from which the positions of the atoms can be inferred.
-
The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[3]
Visualizing the Workflow and Structural Comparisons
To better illustrate the processes involved in X-ray crystallography and the logic of structural comparison, the following diagrams are provided.
References
- 1. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitropyridinium hydrogen oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 5. How To [chem.rochester.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Stability Analysis: 6-Fluoro-5-iodopyridin-2-amine vs. 5-Bromo-6-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The general reactivity trend for halogens in cross-coupling reactions, which often correlates with bond strength and stability, is I > Br > Cl > F.[1] This suggests that the Carbon-Iodine bond in 6-Fluoro-5-iodopyridin-2-amine is weaker and more susceptible to cleavage than the Carbon-Bromine bond in its bromo counterpart, implying a lower overall stability for the iodo analogue.
Comparative Stability Data
The following table summarizes the anticipated relative stability of the two compounds under various stress conditions, based on general chemical principles. This data is illustrative and should be confirmed by experimental testing as outlined in the subsequent sections.
| Stability Parameter | Stress Condition | This compound (Iodo Analogue) | 5-Bromo-6-fluoropyridin-2-amine (Bromo Analogue) | Inferred Rationale |
| Thermal Stability | Elevated Temperature (e.g., 60°C, 105°C) | Less Stable | More Stable | The C-I bond is weaker than the C-Br bond, making it more prone to thermal degradation. |
| Photostability | Exposure to UV/Vis Light | Less Stable | More Stable | The C-I bond has a lower dissociation energy and is more susceptible to photolytic cleavage upon absorption of light. |
| Chemical Stability | Acidic Hydrolysis (e.g., 0.1 M HCl) | Potentially Less Stable | Potentially More Stable | The greater polarizability of the C-I bond may increase susceptibility to nucleophilic attack under acidic conditions. |
| Chemical Stability | Basic Hydrolysis (e.g., 0.1 M NaOH) | Potentially Less Stable | Potentially More Stable | Similar to acidic conditions, the reactivity of the C-I bond could lead to greater degradation under basic conditions. |
| Oxidative Stability | Oxidizing Agent (e.g., H₂O₂) | Less Stable | More Stable | The iodide is more readily oxidized than the bromide, potentially leading to faster degradation of the molecule. |
Experimental Protocols: Forced Degradation Studies
To empirically determine and compare the stability of this compound and 5-Bromo-6-fluoropyridin-2-amine, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) Q1B guidelines.[2][3] These studies expose the compounds to stress conditions to accelerate degradation and identify potential degradation products.[4][5]
General Sample Preparation
For each condition, a stock solution of each compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). A control sample, protected from the stress condition, is stored under ambient conditions in the dark.
Thermal Stability Protocol
-
Solid-State: A known quantity of each solid compound is placed in a vial and stored in a calibrated oven at elevated temperatures (e.g., 60°C and 105°C) for a specified period (e.g., up to 14 days).[5]
-
Solution-State: Aliquots of the stock solutions are placed in sealed vials and heated in a water bath or oven at a controlled temperature (e.g., 60°C).
-
Analysis: Samples are withdrawn at predetermined time points, diluted appropriately, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Photostability Protocol
-
Apparatus: A photostability chamber equipped with a light source that provides both visible and UV output is used.[2][6] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[2]
-
Procedure:
-
Solid-State: A thin layer of each compound is spread in a chemically inert, transparent container.
-
Solution-State: The stock solutions are placed in chemically inert, transparent containers.
-
A dark control, wrapped in aluminum foil, is placed alongside the exposed samples to differentiate between thermal and photolytic degradation.
-
-
Analysis: After the exposure period, samples are prepared and analyzed by HPLC.
Hydrolytic Stability Protocol (pH-Dependent)
-
Acidic Condition: The stock solution of each compound is diluted with 0.1 M hydrochloric acid and kept at a controlled temperature (e.g., room temperature or 60°C).
-
Basic Condition: The stock solution of each compound is diluted with 0.1 M sodium hydroxide and kept at a controlled temperature.
-
Neutral Condition: The stock solution of each compound is diluted with purified water and kept at a controlled temperature.
-
Analysis: Samples are taken at various time intervals, neutralized if necessary, and analyzed by HPLC.
Oxidative Stability Protocol
-
Procedure: The stock solution of each compound is treated with a solution of hydrogen peroxide (e.g., 3%) and stored at room temperature or a slightly elevated temperature.[7]
-
Analysis: Samples are monitored at different time points and analyzed by HPLC.
Visualization of a Key Application
Both this compound and its bromo analogue are valuable intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[8] The diagram below illustrates a generalized synthetic pathway where these compounds can be utilized in a key cross-coupling reaction.
Caption: Generalized Suzuki coupling pathway for kinase inhibitor synthesis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 7. ijisrt.com [ijisrt.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to In Vitro Kinase Inhibition of VRK1: Aminopyridine vs. Dihydropteridinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct small molecule inhibitors targeting Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in cell cycle regulation, DNA damage response, and chromatin remodeling. Overexpression of VRK1 is associated with poor prognosis in several cancers, making it a compelling target for therapeutic development. We compare the in vitro efficacy of an aminopyridine-based inhibitor, here designated as Compound 26, with the well-characterized, structurally distinct dihydropteridinone-based inhibitor, BI-D1870.
Performance Comparison of VRK1 Inhibitors
The inhibitory activities of the aminopyridine-based Compound 26 and the dihydropteridinone-based BI-D1870 against VRK1 were determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below.
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| Compound 26 | Aminopyridine | VRK1 | 150[1][2][3][4] |
| BI-D1870 | Dihydropteridinone | VRK1 | 33[4] |
Lower IC50 values indicate higher potency.
Based on the presented data, BI-D1870 demonstrates approximately 4.5-fold higher potency against VRK1 in a cell-free context compared to the aminopyridine-based Compound 26. While both compounds are potent nanomolar inhibitors, the dihydropteridinone scaffold of BI-D1870 appears to confer a higher binding affinity to the VRK1 active site in this specific comparison. It is important to note that BI-D1870 is also a known inhibitor of other kinases, such as RSK and PLK1.[5][6]
Experimental Methodologies
The following are detailed protocols for two standard in vitro kinase assays that can be employed to determine the IC50 values of kinase inhibitors.
Experimental Protocol 1: Radioactive Kinase Assay ([γ-³³P]ATP)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate by the kinase.
Materials:
-
Active VRK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)
-
[γ-³³P]ATP Assay Cocktail (unlabeled ATP mixed with [γ-³³P]ATP)
-
Test inhibitors (e.g., Compound 26, BI-D1870) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in the Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a reaction tube, combine the Kinase Assay Buffer, the substrate solution, and the diluted test inhibitor or vehicle (for control).
-
Add the active VRK1 enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP Assay Cocktail. The final ATP concentration should be close to the Km value for VRK1.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper strips and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Experimental Protocol 2: ADP-Glo™ Kinase Assay
This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Active VRK1 enzyme
-
Kinase Assay Buffer
-
Substrate
-
ATP
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Opaque-walled multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In an opaque-walled multi-well plate, add the Kinase Assay Buffer, substrate, and test inhibitor or vehicle.
-
Add the active VRK1 enzyme to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 values.
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of VRK1 inhibition, the following diagrams are provided.
Caption: Workflow of a typical in vitro kinase inhibition assay.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
comparing the efficacy of different ligands in Buchwald-Hartwig amination of 6-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. The choice of ligand is paramount for the successful palladium-catalyzed amination of heteroaryl halides like 6-Fluoro-5-iodopyridin-2-amine, a scaffold of interest in medicinal chemistry. This guide provides a comparative overview of the efficacy of different phosphine ligands for this specific transformation, supported by representative experimental data from analogous reactions.
Ligand Performance Comparison
The efficacy of various ligands in the Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. For the amination of this compound, the selection of an appropriate ligand is critical to achieve high yields and selectivity, particularly given the presence of multiple potential reactive sites (C-I and C-F bonds). While direct comparative data for this exact substrate is limited in the public domain, we can extrapolate from studies on structurally similar halo-pyridines and other aryl halides to predict ligand performance.
Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Below is a summary of commonly employed ligands and their general performance characteristics in similar Buchwald-Hartwig aminations.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ | Cs₂CO₃ or NaOtBu | Toluene or Dioxane | 90-110 | Good to Excellent | A versatile ligand, often effective for a broad range of amines and aryl halides.[1][2][3] Its wide bite angle is known to promote reductive elimination. |
| DavePhos | [Pd₂(dba)₃] or Pd(OAc)₂ | NaOtBu or K₃PO₄ | Toluene or THF | 80-100 | Good to High | A bulky biarylphosphine ligand that often provides high turnover numbers. |
| RuPhos | [Pd₂(dba)₃] or RuPhos-Pd-G3 | NaOtBu or LiHMDS | Toluene or THF | 70-100 | Good to High | Particularly effective for the coupling of primary and secondary alkylamines.[4] |
| BrettPhos | [Pd₂(dba)₃] or BrettPhos-Pd-G3 | LiHMDS or NaOtBu | THF or Toluene | 70-90 | Good | Often the ligand of choice for coupling primary amines.[4] |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 110-120 | High | Ferrocenyl-based ligands that have shown high efficacy in challenging couplings. |
Note: The yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions. Optimization is crucial for any new substrate-ligand combination.
Experimental Workflow
The general workflow for screening and optimizing the Buchwald-Hartwig amination of this compound is depicted below. This process involves the systematic variation of key reaction parameters to identify the optimal conditions for product formation.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept for understanding the role of the ligand. The ligand's steric and electronic properties influence each step of the cycle.
Caption: A simplified representation of the catalytic cycle.
Experimental Protocol
The following is a general experimental protocol that can be adapted for the Buchwald-Hartwig amination of this compound. This protocol is based on commonly reported procedures for similar substrates and should be optimized for specific amine coupling partners.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add this compound and the desired amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-fluoro-5-aminopyridin-2-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Disclaimer: This guide is intended for informational purposes for research professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The reaction conditions provided are general and may require optimization for specific substrates and ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Fluoro-5-iodopyridin-2-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-Fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemically resistant gloves, safety goggles or glasses, and a flame-retardant lab coat. All handling of this compound and its waste should be conducted within a well-ventilated chemical fume hood to prevent inhalation of vapors.
In Case of a Spill: Should a spill occur, it should be absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste. Under no circumstances should the chemical or its residue be allowed to enter drains or waterways.
Core Disposal Procedure
Due to its chemical structure as a halogenated organic compound, this compound is classified as hazardous waste.[1][2] It must not be disposed of down the drain or in regular trash.[1] The following step-by-step process ensures its safe and compliant disposal.
Step 1: Waste Identification and Segregation
Treat all materials contaminated with this compound, including empty containers, weighing papers, and used PPE, as hazardous waste. This compound falls under the category of halogenated organic compounds.[1][2][3] It is crucial to segregate this waste from other laboratory waste streams to prevent dangerous reactions.[1] Specifically, do not mix it with incompatible materials such as strong acids or bases.[1]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Transfer Waste: Carefully transfer the waste this compound and any contaminated solids into the designated container. For residual amounts in original containers, rinse the container with a suitable solvent (e.g., methanol, acetone). This rinsate must also be collected and disposed of as hazardous waste.[1]
Step 3: Labeling
Proper labeling is critical for waste identification and safe handling. The label on the hazardous waste container must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[1]
-
A clear indication of the hazards (e.g., Toxic, Irritant).
-
The approximate quantity of the waste.
-
The date of accumulation.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials. This area should be cool, dry, and well-ventilated. Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.[1]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1] Provide them with all necessary information about the waste, as detailed on the label.
Quantitative Hazard Data Summary
| Hazard Classification | Related Compound Data | Citation |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | [4][5] |
| Acute Toxicity (Dermal) | Category 3 or 4 (Toxic or Harmful in contact with skin) | [4][5] |
| Skin Corrosion/Irritation | Category 1A or 2 (Causes severe skin burns or irritation) | [4][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage or irritation) | [4][5] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Logical Relationship of Safety Measures
The following diagram outlines the relationship between the chemical's properties and the required safety and disposal protocols.
References
Personal protective equipment for handling 6-Fluoro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Fluoro-5-iodopyridin-2-amine (CAS RN: 884660-47-3). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance. The information is compiled from safety data sheets of the compound and structurally related chemicals.
Hazard Identification and Classification
This compound is classified with the following hazards[1]:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][5] Nitrile gloves are a preferred choice for general chemical protection.[5] | Prevents skin contact, which can cause irritation.[4] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] A chemical-resistant apron should be considered for larger quantities.[5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4][6] A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.[6] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[3][4][6]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]
-
Avoid the formation of dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep in a dark place and under an inert atmosphere, with a recommended storage temperature of 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.[2]
5. First Aid Measures:
| Exposure | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse eyes with water for at least 15 minutes.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[2]
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Containment: Collect waste material in a suitable, labeled, and closed container for disposal.[2]
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant.[2] Do not empty into drains.[2]
Experimental Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
